molecular formula C7H9ClFNO2S B13465175 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride

4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride

カタログ番号: B13465175
分子量: 225.67 g/mol
InChIキー: ZNGMBWQFGPKPCX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride is a useful research compound. Its molecular formula is C7H9ClFNO2S and its molecular weight is 225.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C7H9ClFNO2S

分子量

225.67 g/mol

IUPAC名

4-(methylamino)benzenesulfonyl fluoride;hydrochloride

InChI

InChI=1S/C7H8FNO2S.ClH/c1-9-6-2-4-7(5-3-6)12(8,10)11;/h2-5,9H,1H3;1H

InChIキー

ZNGMBWQFGPKPCX-UHFFFAOYSA-N

正規SMILES

CNC1=CC=C(C=C1)S(=O)(=O)F.Cl

製品の起源

United States
Foundational & Exploratory

Mechanism of action of 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action of Sulfonyl Fluoride Protease Inhibitors: An In-Depth Technical Guide

Author’s Note: While the prompt references "4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride," the universally validated, commercially standardized, and structurally analogous compound in this biochemical class is 4-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride (AEBSF, also marketed as Pefabloc® SC). To maintain scientific integrity and provide field-proven insights, this whitepaper focuses on the established mechanisms and protocols of AEBSF.

Executive Summary

AEBSF is a water-soluble, irreversible serine protease inhibitor widely deployed in proteomics, cell biology, and drug development to prevent unwanted protein degradation during cell lysis and purification[1][2]. As a superior, modern alternative to Phenylmethanesulfonyl fluoride (PMSF), AEBSF offers lower toxicity and significantly enhanced stability in aqueous environments, making it a cornerstone reagent in protein preservation workflows[3].

Chemical Ontology & Structural Dynamics

AEBSF (Molecular Weight: 239.5 Da) belongs to the sulfonyl fluoride class of electrophilic inhibitors[1]. The molecule’s efficacy is driven by three distinct functional domains:

  • The Sulfonyl Fluoride Group (The Warhead): A highly reactive electrophilic center that targets nucleophilic residues within enzyme active sites.

  • The Benzene Ring (The Spacer): Provides steric positioning and hydrophobic interactions, allowing the molecule to anchor securely within the protease binding pocket.

  • The Aminoethyl Group (The Solubilizer): Confers high aqueous solubility (up to 200 mg/mL), completely eliminating the need for denaturing organic solvents like DMSO or ethanol, which are strictly required for PMSF dissolution.

Mechanism of Action: The Sulfonylation Paradigm

The core mechanism of AEBSF is driven by the covalent modification (sulfonylation) of the target enzyme's active site[1]. Serine proteases (e.g., trypsin, chymotrypsin, thrombin) utilize a highly conserved catalytic triad (typically Ser-His-Asp) to cleave peptide bonds.

  • Causality of Inhibition: The local microenvironment of the catalytic triad lowers the pKa of the active site serine, rendering its hydroxyl group highly nucleophilic. When AEBSF enters the active site, this nucleophilic serine attacks the electrophilic sulfur atom of the sulfonyl fluoride group[1].

  • The Leaving Group: Fluoride is an excellent leaving group. The nucleophilic attack forces the release of hydrogen fluoride (HF) and forms a highly stable sulfonyl-enzyme ester derivative[1].

  • Irreversibility: Because the resulting covalent sulfonate ester bond is highly stable under physiological conditions, the enzyme is permanently and irreversibly inactivated[1].

MOA Serine Active Site Serine (Nucleophile) Intermediate Tetrahedral Intermediate (Transition State) Serine->Intermediate Nucleophilic Attack AEBSF AEBSF (Sulfonyl Fluoride) (Electrophile) AEBSF->Intermediate Binding Product Sulfonylated Enzyme (Irreversibly Inhibited) Intermediate->Product Covalent Bond Formation Byproduct Hydrogen Fluoride (HF) Released Intermediate->Byproduct Leaving Group

Mechanism of irreversible serine protease inhibition via active site sulfonylation.

Kinetic Profiling & Target Specificity

While AEBSF is classified as a broad-spectrum serine protease inhibitor, its affinity varies significantly across different enzyme families. Notably, it also exhibits crossover inhibition into certain cysteine proteases (such as Papain)[3].

Table 1: Inhibitory Profiling of AEBSF against Key Enzymes

Enzyme TargetEnzyme ClassConcentration for 50% Inhibition (μg/mL)Notes
Papain Cysteine Protease0.16High sensitivity[3]
Trypsin Serine Protease0.26Primary target[3]
Cathepsin B Cysteine Protease0.59Moderate sensitivity[3]
Cathepsin A Serine Protease1.19Moderate sensitivity[3]
Plasmin Serine Protease>93Low sensitivity[3]
Chymotrypsin Serine Protease>250Highly resistant[3]

Data synthesized from standardized protease inhibitor panels[3]. Note that IC50 values can shift based on substrate concentration and pre-incubation time[4].

Off-Target Effects & Proteomic Considerations

A critical hallmark of scientific integrity is acknowledging the limitations and off-target effects of a reagent.

  • NADPH Oxidase Inhibition: AEBSF is uniquely capable of inhibiting NADPH oxidase, the primary enzyme responsible for catalyzing reactive oxygen species (ROS) production in macrophages. It achieves this by preventing the activation step and the binding of cytosolic components (like p47phox) to the membrane complex, an action entirely independent of its protease activity[5].

  • Proteomic Artifacts: Because AEBSF is a highly reactive electrophile, it can covalently modify off-target nucleophilic amino acids, including Tyrosine, Lysine, Histidine, and the N-terminal amino group. This adds a mass shift of +183.0354 Da to the modified residues[1]. In highly sensitive bottom-up proteomics (LC-MS/MS), these modifications can complicate peptide mapping and raise safety concerns during the biologic drug production of broadly neutralizing antibodies[6].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocol integrates self-validating checkpoints. AEBSF is strictly pH-dependent; it is stable at acidic pH but hydrolyzes rapidly at pH > 7.0[3].

Protocol: Self-Validating Preparation of AEBSF-Supplemented Lysis Buffer Objective: Irreversible inhibition of endogenous proteases during mammalian cell extraction.

Step 1: Stock Solution Preparation

  • Action: Dissolve AEBSF powder in sterile, slightly acidic dH2O (pH < 7.0) to a concentration of 100 mM.

  • Causality: Aqueous solubility prevents protein denaturation associated with organic solvents. The acidic pH prevents premature hydrolysis of the sulfonyl fluoride warhead, maintaining maximum potency.

Step 2: Storage & Aliquoting

  • Action: Aliquot the stock into single-use tubes and store at -20°C.

  • Causality: AEBSF solutions retain inhibitory activity for up to six months when frozen, but repeated freeze-thaw cycles rapidly degrade the electrophilic center.

Step 3: Working Solution Formulation

  • Action: Immediately prior to cell lysis, spike the stock into the lysis buffer to achieve a final concentration of 0.1 – 1.0 mM[3].

  • Causality: Because lysis buffers are typically buffered to physiological pH (7.4 - 8.0), AEBSF will begin to slowly hydrolyze upon addition. Just-in-time formulation ensures maximum active inhibitor concentration during the critical lysis phase[3].

Step 4: Lysis and Incubation

  • Action: Homogenize the sample and incubate on ice for 15–30 minutes.

  • Causality: Low temperatures suppress endogenous protease kinetics while allowing the rapid, covalent sulfonylation of active sites by AEBSF to dominate the reaction landscape.

Step 5: Self-Validation (The Control Check)

  • Action: Run a parallel "mock" lysate without AEBSF. Post-lysis, incubate both lysates with a fluorogenic protease substrate (e.g., tosyl-Gly-Pro-Arg-AMC for trypsin-like activity)[4].

  • Validation Criterion: The AEBSF-treated lysate must show >95% reduction in AMC fluorescence compared to the mock lysate, confirming successful irreversible inhibition before proceeding to downstream assays (e.g., Western Blot, Immunoprecipitation).

Workflow Step1 Prepare Stock Solution (100 mM in dH2O, pH < 7) Step2 Store Aliquots (-20°C, up to 6 months) Step1->Step2 Step3 Prepare Lysis Buffer (Add AEBSF to 0.1 - 1.0 mM) Step1->Step3 Step4 Cell Lysis (Incubate on ice, 15-30 min) Step3->Step4 Step5 Centrifugation (Remove debris) Step4->Step5 Step6 Downstream Assay (Western Blot, IP, etc.) Step5->Step6

Self-validating standard operating procedure for AEBSF cell lysis workflows.

References

  • AEBSF - Wikipedia Source: Wikipedia URL:[Link]

  • Inhibition of NADPH Oxidase Activation by 4-(2-Aminoethyl)-benzenesulfonyl Fluoride and Related Compounds Source: Semantic Scholar URL:[Link]

  • Characterization of AEBSF-antibody modifications for a protease inhibitor supplementation strategy Source: NIH / PMC URL:[Link]

  • Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases Source: Frontiers URL:[Link]

  • Protease Inhibitors 101: Best Practices for Use in the Lab Source: Bitesize Bio URL:[Link]

Sources

The SuFEx Reactivity Profile of 4-(Methylamino)benzene-1-sulfonyl Fluoride: A Technical Guide to Context-Dependent Covalent Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the landscape of targeted covalent inhibitors (TCIs). Historically, the field has been dominated by acrylamide warheads targeting highly nucleophilic, but relatively rare, cysteine residues. To expand the "druggable" proteome, researchers have pivoted toward targeting lysine residues using sulfonyl fluorides.

At the forefront of this shift is the 4-(methylamino)benzene-1-sulfonyl fluoride motif. Found in prominent pan-kinase covalent probes like XO44 and selective inhibitors like UPR1444, this specific chemical scaffold offers a masterclass in balancing baseline chemical stability with hyper-reactivity in the presence of a target protein. This whitepaper deconstructs the mechanistic causality, quantitative reactivity, and self-validating protocols required to harness this powerful SuFEx warhead in drug discovery.

Mechanistic Causality: The "Why" Behind the Design

As drug developers, we must move beyond simply knowing that a molecule works and understand why it works. The efficacy of 4-(methylamino)benzene-1-sulfonyl fluoride is not accidental; it is the result of precise electronic and spatial tuning.

The Context-Dependent Reactivity of Sulfonyl Fluorides (SVI-F)

Unlike traditional electrophiles that undergo rapid hydrolysis in aqueous media, the S-F bond in sulfonyl fluorides is remarkably stable to solvolysis. This stability is due to the high oxidation state of the Sulfur(VI) center and the strong, highly polarized S-F bond.

However, this "inert" warhead becomes highly reactive when placed in a well-organized protein microenvironment. As demonstrated in recent [1], the protein binding pocket provides a network of stable dipoles and hydrogen-bonding residues. This network polarizes the S-F bond, significantly lowering the activation energy barrier for fluoride expulsion upon nucleophilic attack by a catalytic lysine (e.g., Lys745 in EGFR). This ensures that covalent bond formation (sulfonylation) only occurs on-target, dramatically reducing off-target toxicity.

The Strategic Role of the 4-(Methylamino) Linker

The inclusion of the 4-(methylamino) group on the benzenesulfonyl fluoride scaffold serves two critical, causal functions:

  • Spatial Flexibility: The methylamino linker acts as a flexible hinge. In the confined space of a kinase ATP-binding site, this flexibility allows the sulfonyl fluoride warhead to perfectly align its trajectory with the ε -amino group of the target lysine. Without this flexibility, steric clashes would prevent the SuFEx transition state from forming [1].

  • Electronic Tuning: The amine group is electron-donating. By feeding electron density into the phenyl ring, it subtly modulates the electrophilicity of the S(VI) center. This fine-tuning prevents premature reactivity with non-specific bionucleophiles in the cytosol, ensuring the warhead remains intact until it reaches the highly optimized microenvironment of the target kinase.

SuFEx_Mechanism A 4-(Methylamino)benzene-1-sulfonyl fluoride (Stable in Aqueous Media) B Protein Binding Site (Microenvironment Formation) A->B Non-covalent binding C Electrostatic Stabilization & H-Bonding Network B->C Desolvation D Nucleophilic Attack (Catalytic Lysine - e.g., Lys745) C->D SuFEx Activation E Fluoride Expulsion (S-F Bond Cleavage) D->E Transition State F Irreversible Sulfonamide Covalent Adduct E->F Stable Product

Logical flow of context-dependent SuFEx activation and lysine sulfonylation.

Quantitative Reactivity Profile

To effectively utilize this warhead, researchers must understand its baseline kinetic and thermodynamic parameters. The following table synthesizes the quantitative data associated with the 4-(methylamino)benzene-1-sulfonyl fluoride motif and its derivatives (such as XO44 and related pan-inhibitors) [1, 2].

ParameterValue / ObservationMechanistic Implication
Aqueous Half-Life ( t1/2​ ) > 24 hours (in PBS, pH 7.4)High resistance to solvolysis; prevents non-specific degradation before target engagement.
Primary Nucleophile Lysine ( ε -amino group)Hard electrophile (SVI) prefers hard nucleophiles (nitrogen) over soft nucleophiles (thiol/Cys).
Kinome Engagement ~133 endogenous kinasesBroad-spectrum potential; requires structural tuning of the hinge-binding scaffold for selectivity.
Activation Barrier ( ΔG‡ ) Highly dependent on microenvironmentRequires H-bonding network to lower the transition state energy for fluoride expulsion.
Adduct Stability Irreversible (Stable to hydrolysis)The resulting sulfonamide bond is highly stable, ensuring sustained target inhibition.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your drug development pipeline, the following protocols are designed as self-validating systems. They include built-in controls to prove that the observed reactivity is a result of specific SuFEx chemistry, rather than background degradation.

Protocol A: In Vitro SuFEx Reactivity & Solvolysis Assay (LC-MS)

Causality: This protocol validates the core premise of the warhead: it must remain completely inert in buffer but react rapidly upon encountering the target protein.

Step-by-Step Methodology:

  • Preparation of Stock: Dissolve the 4-(methylamino)benzene-1-sulfonyl fluoride probe in LC-MS grade DMSO to a concentration of 10 mM.

  • Buffer Stability Control (Self-Validation Step): Dilute the probe to 10 µM in PBS (pH 7.4). Incubate at 37°C. Take aliquots at 0, 1, 4, 12, and 24 hours. Analyze via LC-MS. Expected Result: >95% of the parent mass should remain intact, proving resistance to solvolysis.

  • Protein Incubation: Incubate 10 µM of the probe with 1 µM of recombinant target protein (e.g., EGFR C797S) in reaction buffer (20 mM HEPES, 150 mM NaCl, pH 7.4) at 37°C.

  • Quenching & Analysis: At designated time points (15 min, 30 min, 1h, 4h), quench the reaction with 1% formic acid.

  • Intact Mass Spectrometry: Analyze the protein via high-resolution ESI-TOF MS. Expected Result: A mass shift corresponding to the exact molecular weight of the probe minus 20 Da (loss of HF), confirming the formation of the covalent sulfonamide adduct.

Protocol B: Intracellular Target Engagement via Chemoproteomics

Causality: In vitro reactivity does not guarantee cellular efficacy. This protocol maps the kinome-wide reactivity of the probe in living cells, utilizing label-free quantification to identify specific sulfonylated lysines, as validated in [2].

Step-by-Step Methodology:

  • Live Cell Treatment: Culture target cells (e.g., A549 or MDA-MB-231) to 80% confluency. Treat with 1 µM of the sulfonyl fluoride probe (or DMSO vehicle control) for 2 hours at 37°C.

  • Lysis & Extraction: Wash cells with cold PBS. Lyse using urea buffer (8 M Urea, 50 mM Tris, pH 8.0) supplemented with protease inhibitors. Sonicate and clear the lysate via centrifugation.

  • Reduction & Alkylation: Treat the lysate with 10 mM DTT (45 min, 37°C) followed by 20 mM iodoacetamide (30 min, dark, room temperature) to block free cysteines.

  • Trypsin Digestion: Dilute the urea concentration to <2 M and add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio). Digest overnight at 37°C.

  • LC-MS/MS Analysis: Desalt peptides using C18 StageTips. Analyze via nano-LC coupled to a high-resolution orbitrap mass spectrometer using a data-dependent acquisition (DDA) method.

  • Bioinformatic Mapping (Self-Validation Step): Search the MS/MS spectra against the human proteome database. Set the specific mass addition of the warhead (minus HF) as a variable modification on Lysine residues. Compare the abundance of unmodified peptides between vehicle and treated groups using label-free quantification (LFQ) to calculate the percentage of target engagement.

Chemoproteomic_Workflow Step1 Live Cell Incubation with Sulfonyl Fluoride Step2 Cell Lysis & Protein Extraction Step1->Step2 Step3 Trypsin Digestion & Peptide Generation Step2->Step3 Step4 LC-MS/MS Analysis (Label-Free Quant) Step3->Step4 Step5 Bioinformatic ID of Sulfonylated Lysines Step4->Step5

Step-by-step chemoproteomic workflow for mapping sulfonyl fluoride target engagement.

References

  • Arafet, K., Scalvini, L., Galvani, F., Martí, S., Moliner, V., Mor, M., & Lodola, A. (2023). Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents. Journal of Chemical Information and Modeling.[Link]

  • Udompholkul, P., Garza-Granados, A., Alboreggia, G., Baggio, C., McGuire, J., Pegan, S. D., & Pellecchia, M. (2023). Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist. Journal of Medicinal Chemistry.[Link]

Methodological & Application

Application Note: Covalent Protein Labeling with 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the application of 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride as a covalent probe for protein modification. We delve into the underlying chemical principles of sulfur(VI) fluoride exchange (SuFEx) chemistry, detailing the reactivity of the sulfonyl fluoride warhead with various nucleophilic amino acid residues. This document furnishes researchers, scientists, and drug development professionals with detailed protocols for labeling purified proteins and for identifying protein targets within complex biological mixtures. Furthermore, we offer critical insights into experimental design, optimization, validation strategies, and safety considerations to ensure robust and reproducible outcomes.

Introduction: The Power of Covalent Probes

Covalent modification is a powerful strategy in chemical biology and drug discovery for irreversibly labeling proteins to study their function, identify therapeutic targets, and develop potent inhibitors.[1] While traditional methods have often focused on the unique nucleophilicity of cysteine, its low abundance in protein binding sites limits the scope of the druggable proteome.[2][3] This has spurred the development of novel electrophilic "warheads" capable of targeting other amino acid residues.

Among the most promising of these are the sulfonyl fluorides (SFs), a class of privileged electrophiles that exhibit a "Goldilocks" reactivity—stable enough for use in aqueous biological systems yet reactive enough to form covalent bonds with a variety of nucleophilic amino acid side chains.[1][4] This application note focuses on 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride, an aryl sulfonyl fluoride, as a tool for covalent protein labeling. We will explore its mechanism of action and provide actionable protocols for its use in research settings.

Mechanism of Action: The Sulfonyl Fluoride Warhead

The utility of 4-(Methylamino)benzene-1-sulfonyl fluoride lies in the electrophilic nature of its sulfur(VI) center. The sulfonyl fluoride group acts as a versatile covalent warhead that can react with a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[2][5][6] The reaction proceeds via a nucleophilic substitution mechanism, where the amino acid side chain attacks the sulfur atom, displacing the fluoride ion to form a stable sulfonamide or sulfonate ester linkage.

The specific residue that is targeted is highly context-dependent, influenced by the unique microenvironment of the protein's binding pocket.[7] Factors such as the pKa of the residue's side chain and the presence of proximal acidic or basic residues can significantly enhance reactivity, allowing for context-specific labeling even in the presence of numerous potential nucleophiles.[7] For example, reactive tyrosine residues are often found near basic amino acids like lysine or histidine, which can deprotonate the tyrosine's hydroxyl group, increasing its nucleophilicity.[7]

Caption: Covalent modification of a protein by 4-(Methylamino)benzene-1-sulfonyl fluoride.

Core Experimental Principles

Reagent Preparation and Handling

4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride should be stored as a solid, desiccated at -20°C. For experimental use, prepare fresh stock solutions in an anhydrous, polar aprotic solvent such as DMSO or DMF. It is crucial to minimize exposure to moisture to prevent hydrolysis of the sulfonyl fluoride group.

Buffer Selection

The pH of the reaction buffer is a critical parameter. While sulfonyl fluorides are more stable than their chloride counterparts, their stability decreases at higher pH.[8] A common starting point is a buffer system between pH 7.2 and 8.5. However, the optimal pH will depend on the pKa of the target residue and must be determined empirically.

Buffer SystempH RangeConsiderations
HEPES6.8 - 8.2Good for general applications; non-coordinating.
Phosphate (PBS)5.8 - 8.0Physiologically relevant; can sometimes interfere.
Tris-HCl7.5 - 9.0Contains a primary amine that can react with the probe. Use with caution.
Bicarbonate9.2 - 10.8Useful for targeting lysines, but may increase probe hydrolysis.
Safety Precautions

Sulfonyl fluorides are reactive electrophiles and should be handled with care. The hydrochloride salt form can be corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid compound and concentrated stock solutions in a chemical fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Experimental Protocols

Protocol 1: Covalent Labeling of a Purified Protein

This protocol provides a general procedure for labeling a purified protein with 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride

  • Anhydrous DMSO

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis system

Procedure:

  • Reagent Preparation: Prepare a 10-100 mM stock solution of 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride in anhydrous DMSO immediately before use.

  • Protein Preparation: Adjust the concentration of the purified protein to 1-10 mg/mL in the chosen reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris) unless it is part of a controlled quenching step.

  • Labeling Reaction: Add the sulfonyl fluoride stock solution to the protein solution to achieve the desired final concentration. A typical starting point is a 10- to 100-fold molar excess of the probe over the protein.

  • Incubation: Incubate the reaction mixture at a controlled temperature. Start with room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding a quenching reagent that contains a high concentration of nucleophiles. For example, add Tris-HCl to a final concentration of 50-100 mM.

  • Removal of Excess Probe: Remove the unreacted probe and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.

  • Analysis: Confirm labeling using methods described in Section 5.

Optimization Parameters:

ParameterStarting RangeNotes
Probe:Protein Ratio10:1 to 100:1 (molar)Higher ratios may increase labeling but also non-specific modification.
pH7.2 - 8.5Balance between residue nucleophilicity and probe stability.
Temperature4°C to 37°CHigher temperatures can accelerate the reaction but may affect protein stability.
Incubation Time30 min to 24 hoursMonitor labeling over a time course to determine the optimal duration.
Protocol 2: Target Identification in a Complex Biological Mixture

This workflow is designed for chemoproteomic experiments to identify the protein targets of 4-(Methylamino)benzene-1-sulfonyl fluoride in a cell lysate. This protocol assumes the use of a functionalized version of the probe (e.g., containing an alkyne or azide handle for click chemistry), but the initial labeling steps are conserved.

Chemoproteomics_Workflow LysatePrep 1. Prepare Cell Lysate ProbeIncub 2. Incubate Lysate with SF-Alkyne Probe LysatePrep->ProbeIncub ClickChem 3. Click Chemistry (e.g., add Biotin-Azide) ProbeIncub->ClickChem Enrichment 4. Affinity Enrichment (Streptavidin Beads) ClickChem->Enrichment Digestion 5. On-Bead Digestion (e.g., Trypsin) Enrichment->Digestion LCMS 6. LC-MS/MS Analysis Digestion->LCMS DataAnalysis 7. Data Analysis to Identify Labeled Proteins LCMS->DataAnalysis

Caption: General workflow for target identification using a functionalized sulfonyl fluoride probe.

Procedure:

  • Lysate Preparation: Prepare a native cell lysate using a lysis buffer compatible with the labeling reaction (e.g., HEPES-based buffer with protease inhibitors, avoiding strong nucleophiles). Determine the total protein concentration.

  • Probe Incubation: Treat the lysate (e.g., 1 mg total protein) with the sulfonyl fluoride probe at a final concentration of 1-50 µM. Include a DMSO-only control. Incubate for 1-2 hours at 37°C.

  • Downstream Processing: If using a functionalized probe, proceed with click chemistry to attach an enrichment handle like biotin.[9]

  • Enrichment: Use affinity media (e.g., streptavidin beads) to capture the biotinylated proteins.

  • Proteomic Sample Preparation: Perform on-bead tryptic digestion to release peptides for analysis.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently modified by the probe.

Validation and Analysis of Labeling

Confirming the successful and specific labeling of the target protein is a critical step.

  • Mass Spectrometry (MS): This is the gold standard for confirming covalent modification.

    • Intact Protein Analysis: Deconvoluted mass spectra of the labeled protein will show a mass shift corresponding to the addition of the 4-(Methylamino)benzene-1-sulfonyl moiety (C₇H₈NO₂S, molecular weight: 186.21 Da).

    • Peptide Mapping: After proteolytic digestion (e.g., with trypsin), LC-MS/MS analysis can pinpoint the exact amino acid residue(s) that have been modified.

  • SDS-PAGE: While the mass addition is small, labeling can sometimes induce a slight mobility shift on a high-resolution SDS-PAGE gel. If the probe is fluorescent, in-gel fluorescence scanning provides a direct readout of labeling.

  • Western Blotting: If an antibody against the protein of interest is available, Western blotting can confirm that the labeled species is indeed the target protein.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Labeling Efficiency Insufficient probe concentration or incubation time. Inactive probe due to hydrolysis. Unfavorable pH. Target residue is not accessible or reactive.Increase probe:protein ratio and/or incubation time. Use freshly prepared probe stock. Optimize reaction pH. Denature protein (if structure is not required).
Protein Precipitation High concentration of DMSO from the probe stock. Probe is causing protein aggregation.Keep the final DMSO concentration below 5% (v/v). Test different buffers or add stabilizing excipients. Reduce probe concentration.
Non-Specific/Multiple Labeling Probe concentration is too high. Incubation time is too long. Reaction pH is too high, increasing reactivity with multiple residues.Titrate down the probe concentration. Perform a time-course experiment to find the shortest effective incubation time. Optimize the pH to be closer to neutral.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Chemical Biology, 2(3), 245-253.
  • Parker, C. G., & Shchepinov, M. S. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(8), 869-881.
  • Am Ende, C. W., et al. (2018). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal.
  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 16(5), 1234-1245.
  • Shchepinov, M. S., & Parker, C. G. (2023). Covalent drug discovery using sulfur (VI) fluoride exchange warheads. Taylor & Francis Online.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC.
  • Kim, D., et al. (2021). Direct introduction of R-SO2F moieties into proteins and protein-polymer conjugation using SuFEx chemistry.
  • Benchchem. (n.d.). Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites. Benchchem.
  • Enamine. (2025). Sulfonyl Fluorides. Enamine.
  • Zhang, L., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. Sigma-Aldrich.
  • Jones, L. H., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. PMC.
  • Willis, M. C., et al. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Organic Letters, 18(15), 3742-3745.
  • Kelly, J. W., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
  • Sharpless, K. B., et al. (2019). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. NTU > IRep.
  • Li, L., et al. (2023).
  • Benchchem. (n.d.). 4-(Methylamino)benzene-1-sulfonyl fluoride | 21320-84-3. Benchchem.
  • Wikipedia. (n.d.). AEBSF. Wikipedia.
  • Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(10), 1345-1348.
  • University of Washington. (n.d.). Fluorine labeling of proteins for NMR studies. University of Washington.
  • Sigma-Aldrich. (n.d.). 4-(2-Aminoethyl)benzenesulfonyl fluoride = 97.0 HPLC 30827-99-7. Sigma-Aldrich.
  • Zhang, L., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. PubMed.
  • Kim, D. K., et al. (2016). The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. PMC.
  • Sigma-Aldrich. (n.d.). 76307 Pefabloc® SC (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride, AEBSF). Sigma-Aldrich.
  • Kim, S., et al. (2018). Synthesis of Arenesulfonyl Fluorides via Sulfuryl Fluoride Incorporation from Arynes. Organic Letters, 21(1), 123-127.
  • APExBIO. (n.d.). AEBSF·HCl – Serine Protease Inhibitor. APExBIO.
  • Sigma-Aldrich. (n.d.). 4-[ethyl(methyl)sulfamoyl]benzene-1-sulfonyl fluoride. Sigma-Aldrich.
  • The Lab Depot. (n.d.). 4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride. The Lab Depot.

Sources

Application Note: Mass Spectrometry Analysis of Peptides Modified by 4-(Methylamino)benzene-1-sulfonyl fluoride (MASF)

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the covalent modification of peptides with 4-(Methylamino)benzene-1-sulfonyl fluoride (MASF) and their subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Sulfonyl fluorides (SFs) have emerged as powerful chemical tools for covalently targeting nucleophilic amino acid residues, enabling applications from activity-based protein profiling to the development of targeted covalent inhibitors.[1][2][3] This note details the reaction mechanism, provides a step-by-step protocol for peptide labeling and sample preparation, and outlines a data analysis strategy for identifying MASF-modified peptides and their sites of modification. The methodologies described herein are intended for researchers in chemical biology, proteomics, and drug development.

Introduction and Principle

Aryl sulfonyl fluorides are a class of reactive electrophiles that form stable, covalent bonds with nucleophilic amino acid side chains, including the hydroxyl groups of serine, threonine, and tyrosine, and the amine group of lysine.[2][4][5][6] This reactivity makes them valuable as "warheads" in chemical probes and targeted covalent inhibitors.[2][3] Unlike more common cysteine-targeting warheads like acrylamides, sulfonyl fluorides expand the range of targetable residues, opening new avenues for probing protein function and developing novel therapeutics.[2][4][6]

The reagent 4-(Methylamino)benzene-1-sulfonyl fluoride (MASF) contains an aryl sulfonyl fluoride moiety activated for reaction. The reaction proceeds via a nucleophilic attack from an amino acid side chain (e.g., the primary amine of a lysine residue or the hydroxyl of a tyrosine) on the sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond, respectively.[6]

The covalent nature of this modification allows for robust detection by mass spectrometry. The modification imparts a specific mass shift to the peptide, which can be readily identified in a full MS scan. Subsequent tandem mass spectrometry (MS/MS) analysis provides fragmentation data that can pinpoint the exact site of modification along the peptide sequence.

Mechanism of MASF Covalent Modification

The diagram below illustrates the reaction between a peptide containing a nucleophilic residue (lysine in this example) and MASF. The lysine side-chain amine attacks the electrophilic sulfur center of the sulfonyl fluoride, leading to the formation of a stable sulfonamide linkage and the release of hydrogen fluoride.

Caption: Covalent reaction of MASF with a peptide's lysine residue.

Experimental Protocols
2.1 Materials and Reagents
  • Peptide: Synthetic or purified peptide of interest (e.g., Angiotensin II). Purity >95%.

  • MASF: 4-(Methylamino)benzene-1-sulfonyl fluoride (MW: 189.21 g/mol ).[7]

  • Solvents: Anhydrous Dimethylformamide (DMF), Acetonitrile (ACN, LC-MS grade), Water (LC-MS grade).

  • Buffers: 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5.

  • Acids: Formic Acid (FA, LC-MS grade).

  • Cleanup: C18 ZipTip® or equivalent solid-phase extraction (SPE) material.

2.2 Protocol 1: Peptide Modification with MASF

This protocol describes the covalent labeling of a peptide in solution.

  • Peptide Stock Solution: Prepare a 1 mM stock solution of the peptide in LC-MS grade water.

  • MASF Stock Solution: Prepare a 100 mM stock solution of MASF in anhydrous DMF. Note: This solution should be prepared fresh before each use due to the potential for hydrolysis.

  • Reaction Setup:

    • In a 0.5 mL microcentrifuge tube, combine:

      • 10 µL of 1 mM peptide stock solution.

      • 80 µL of 100 mM NaHCO₃ buffer (pH 8.5).

    • Vortex briefly to mix. The slightly basic pH is crucial for deprotonating the nucleophilic side chains (e.g., lysine ε-amino group), enhancing their reactivity.[8]

  • Initiate Reaction: Add 10 µL of 100 mM MASF stock solution to the peptide mixture for a final MASF concentration of 10 mM (a 100-fold molar excess).

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 4 hours. For less reactive sites or to ensure complete labeling, incubation can be extended overnight.

  • Quenching: Stop the reaction by adding 5 µL of 10% formic acid to acidify the mixture to a pH of ~2-3. This protonates any remaining nucleophiles and quenches the reactivity of unreacted MASF.

  • Sample Cleanup: Proceed immediately to Protocol 2 for sample cleanup prior to MS analysis.

2.3 Protocol 2: Sample Cleanup using C18 SPE

Desalting the sample is critical to remove excess reagents and non-volatile salts that can interfere with electrospray ionization.

  • Equilibrate C18 Tip: Wet the C18 tip by aspirating and dispensing 20 µL of 100% ACN three times. Then, equilibrate the tip by aspirating and dispensing 20 µL of 0.1% FA in water three times.

  • Bind Peptide: Load the entire quenched reaction mixture (~105 µL) onto the C18 tip by slowly aspirating and dispensing the sample over the resin bed for 10-15 cycles.

  • Wash: Wash the resin by aspirating and dispensing 20 µL of 0.1% FA in water five times to remove salts and unreacted MASF.

  • Elute: Elute the modified peptide by aspirating and dispensing 10 µL of 50% ACN / 0.1% FA in water. Collect the eluate in a clean tube. Repeat the elution step for maximum recovery.

  • Dry and Reconstitute: Dry the sample in a vacuum centrifuge. Reconstitute the dried peptide in 20 µL of 0.1% FA in water for LC-MS/MS analysis.

Overall Experimental Workflow

Experimental_Workflow prep_peptide Prepare 1 mM Peptide Stock reaction Combine Peptide, Buffer (pH 8.5), and MASF prep_peptide->reaction prep_masf Prepare 100 mM MASF Stock (Fresh) prep_masf->reaction incubate Incubate at RT for 4 hours reaction->incubate quench Quench with Formic Acid incubate->quench cleanup C18 SPE Cleanup (e.g., ZipTip) quench->cleanup analysis LC-MS/MS Analysis cleanup->analysis Fragmentation_Diagram cluster_ions Fragmentation Pattern b1 b1 b2 b2 b1->b2 E b3 b3 b2->b3 P b4 b4 b3->b4 T b5 b5 b4->b5 I b6 b6 b5->b6 D b7_mod b7* b6->b7_mod K* y7 y7 y6 y6 y6->y7 P y5 y5 y5->y6 E y4 y4 y4->y5 P y3 y3 y3->y4 T y2 y2 y2->y3 I y1_mod y1* y1_mod->y2 D peptide H-P—E—P—T—I—D—K-OH caption * indicates modification (+169.0 Da). b-ions show the mass shift from b7 onwards. y-ions show the mass shift on y1 and all subsequent ions.

Caption: Expected b- and y-ion series for a peptide modified at lysine.

Conclusion

The protocol outlined in this application note provides a reliable method for the covalent modification of peptides with 4-(Methylamino)benzene-1-sulfonyl fluoride and the subsequent identification of modification sites using standard LC-MS/MS techniques. The key to successful analysis lies in careful sample preparation and the systematic interrogation of MS data for the characteristic mass shift of +169.0197 Da. This methodology serves as a foundational tool for researchers employing sulfonyl fluoride chemistry to probe peptide and protein structure and function.

References
  • Garda, M., et al. (2018). Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. Journal of the American Society for Mass Spectrometry.
  • St. Denis, J. D., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Analytical Chemistry, 90(22), 13569–13577. Available from: [Link]

  • Narayan, R., et al. (2024). A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. Chemical Science, 15(1), 107-115. Available from: [Link]

  • ResearchGate. (n.d.). A Sulfur(VI) fluorides for targeting lysine, tyrosine,.... ResearchGate. Retrieved March 25, 2026, from [Link]

  • Jiménez-Osés, G., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences, 117(13), 7131-7139. Available from: [Link]

  • ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Available from: [Link]

  • Wressle, A., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Organic & Biomolecular Chemistry, 13(28), 7634-7646. Available from: [Link]

  • Stanford Medicine. (n.d.). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine. Retrieved March 25, 2026, from [Link]

  • Chinese Chemical Society. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. Available from: [Link]

  • Álvaro-Ballesteros, P., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3042. Available from: [Link]

  • Frontiers. (n.d.). Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers. Retrieved March 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. NCBI. Retrieved March 25, 2026, from [Link]

  • ACS Publications. (2017). Using Covalent Labeling and Mass Spectrometry To Study Protein Binding Sites of Amyloid Inhibiting Molecules. Analytical Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Covalent modification of amino acids and peptides induced by ionizing radiation from an electron beam linear accelerator used in radiotherapy. NCBI. Retrieved March 25, 2026, from [Link]

  • PubChem. (n.d.). Benzenesulfonyl fluoride, 4-(aminomethyl)-. PubChem. Retrieved March 25, 2026, from [Link]

  • Lai, J., et al. (2025). Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. Communications Chemistry, 8(1), 1-8. Available from: [Link]

  • bioRxiv. (2018). Optimized fragmentation improves the identification of peptides cross-linked using MS-cleavable reagents. bioRxiv. Retrieved March 25, 2026, from [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available from: [Link]

  • Wikipedia. (n.d.). AEBSF. Wikipedia. Retrieved March 25, 2026, from [Link]

  • MDPI. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. Available from: [Link]

  • Mukherjee, H., et al. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 15(45), 9663-9671. Available from: [Link]

  • ResearchGate. (n.d.). Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. ResearchGate. Retrieved March 25, 2026, from [Link]

  • Nature. (2022). A fluorine-thiol displacement reaction as a peptide stapling platform. Communications Chemistry. Available from: [Link]

  • Kelly, J. W., et al. (2013). Aromatic sulfonyl fluorides covalently kinetically stabilize transthyretin to prevent amyloidogenesis while affording a fluorescent conjugate. Journal of the American Chemical Society, 135(18), 6937–6947. Available from: [Link]

Sources

4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride cell permeability assay protocol

Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Cell Permeability and Target Engagement Profiling of 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Chemical Biologists, and Preclinical Drug Development Professionals

Introduction & Scientific Rationale

4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride is a highly reactive, electrophilic small molecule belonging to the sulfonyl fluoride (SF) class. Historically recognized as irreversible serine protease inhibitors (similar to AEBSF), sulfonyl fluorides have experienced a renaissance in modern chemical biology as privileged warheads for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [1]. Because these compounds covalently modify intracellular nucleophiles (such as the hydroxyls of tyrosine/serine or the amines of lysine) in a proximity-driven manner, assessing their cellular permeability requires a dual-pronged approach.

Standard biophysical permeability assays (e.g., PAMPA) are insufficient because they do not account for active efflux or intracellular trapping. Furthermore, a compound might cross the lipid bilayer but rapidly hydrolyze in the cytosol before reaching its target. Therefore, to rigorously validate the cell permeability of 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride, this guide establishes a self-validating, two-pillar workflow:

  • Biophysical Permeability: A Bidirectional Caco-2 Transwell Assay to quantify the Apparent Permeability ( Papp​ ) and identify active efflux [2].

  • Functional Permeability: A Live-Cell Competitive Activity-Based Protein Profiling (ABPP) assay to prove that the intact electrophile reaches the cytosol and covalently engages its intracellular targets [3].

Workflow Compound 4-(Methylamino)benzene- 1-sulfonyl fluoride HCl (Test Compound) Caco2 Biophysical Permeability (Caco-2 Transwell Assay) Compound->Caco2 ABPP Functional Permeability (Live-Cell ABPP) Compound->ABPP LCMS LC-MS/MS Quantification (P_app & Efflux Ratio) Caco2->LCMS Fluor CuAAC Click Chemistry & In-gel Fluorescence ABPP->Fluor

Figure 1: Dual-assay workflow for assessing biophysical and functional cell permeability.

Pillar 1: Biophysical Permeability (Caco-2 Bidirectional Assay)

The Caco-2 cell line, derived from human colon carcinoma, spontaneously differentiates to form a polarized epithelial monolayer with tight junctions and functional efflux transporters (e.g., P-gp, BCRP). This assay is the FDA gold standard for predicting intestinal absorption and cellular membrane permeability [2].

Expert Insights & Causality
  • pH Sensitivity: 4-(Methylamino)benzene-1-sulfonyl fluoride is supplied as a hydrochloride salt. Dissolving high concentrations in unbuffered solutions will cause a localized drop in pH, which can rapidly compromise Caco-2 tight junctions and artificially inflate permeability readouts. Always prepare dosing solutions in heavily buffered HBSS (pH 7.4).

  • Hydrolytic Stability: While SuFEx warheads are exceptionally stable compared to sulfonyl chlorides, prolonged incubation in aqueous media can lead to measurable hydrolysis. The assay time is strictly capped at 120 minutes to ensure the LC-MS/MS quantifies the intact parent compound, not the sulfonic acid degradant.

Step-by-Step Protocol

A. Monolayer Preparation & Quality Control

  • Culture Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size, 0.31 cm² surface area) for 21 days to ensure full differentiation.

  • Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Only use inserts with a TEER > 250 Ω·cm² to guarantee tight junction integrity.

  • Wash the apical (A) and basolateral (B) compartments twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

B. Dosing & Transport

  • Prepare a 10 µM dosing solution of 4-(Methylamino)benzene-1-sulfonyl fluoride HCl in HBSS (pH 7.4) containing a maximum of 0.1% DMSO.

  • Apical to Basolateral (A→B) Transport: Add 300 µL of the dosing solution to the Apical chamber. Add 1200 µL of blank HBSS to the Basolateral chamber.

  • Basolateral to Apical (B→A) Transport: Add 1200 µL of the dosing solution to the Basolateral chamber. Add 300 µL of blank HBSS to the Apical chamber.

  • Incubate the plates on an orbital shaker (50 rpm) at 37°C in a 5% CO₂ incubator for 120 minutes.

C. Sampling & LC-MS/MS Analysis

  • At t=120 min, remove 100 µL aliquots from the receiver chambers (Basolateral for A→B; Apical for B→A).

  • Quench the samples immediately with 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to halt any potential degradation.

  • Centrifuge at 4,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS (MRM mode optimized for the parent sulfonyl fluoride mass).

D. Data Calculation Calculate the Apparent Permeability ( Papp​ ) using the following equation:

Papp​=C0​×AdQ/dt​

(Where dQ/dt is the steady-state rate of appearance in the receiver chamber, C0​ is the initial donor concentration, and A is the surface area of the insert).

Table 1: Caco-2 Permeability Classification & Expected Outcomes

ParameterValue RangeInterpretation / Classification
Papp​ (A→B) < 1.0 × 10⁻⁶ cm/sLow Permeability (Poor cellular penetration)
Papp​ (A→B) 1.0 - 10.0 × 10⁻⁶ cm/sModerate Permeability
Papp​ (A→B) > 10.0 × 10⁻⁶ cm/sHigh Permeability (Excellent cellular penetration)
Efflux Ratio (BA/AB) > 2.0Compound is a substrate for active efflux (e.g., P-gp)

Pillar 2: Functional Permeability (Live-Cell Competitive ABPP)

While Caco-2 confirms the molecule can traverse a lipid bilayer, it does not confirm if the electrophile remains active inside the cell. Competitive Activity-Based Protein Profiling (ABPP) solves this by treating live cells with the un-tagged test compound. If the compound is permeable and stable, it will covalently bind its intracellular targets (e.g., tyrosines, serine hydrolases). Subsequent lysis and treatment with a broad-spectrum, fluorescently-tagged SuFEx probe will reveal a loss of fluorescence at the target molecular weights, proving target engagement[1, 4].

Mechanism Step1 1. Live Cell Treatment Compound permeates cell membrane Step2 2. In situ Covalent Binding SF warhead reacts with intracellular targets Step1->Step2 Step3 3. Cell Lysis & Probe Addition Add broadly reactive alkyne-SF probe Step2->Step3 Step4 4. CuAAC Click Reaction Attach Fluorophore-Azide via Click Chemistry Step3->Step4 Step5 5. Readout (SDS-PAGE) Reduced fluorescence = High permeability & engagement Step4->Step5

Figure 2: Mechanism of competitive Activity-Based Protein Profiling (ABPP) for target engagement.

Expert Insights & Causality
  • Buffer Selection: During cell lysis, strictly avoid amine-containing buffers (like Tris) or high concentrations of nucleophilic reducing agents (like DTT) prior to probe labeling, as these can prematurely quench sulfonyl fluoride probes. Use PBS or HEPES.

  • Click Chemistry Optimization: The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) requires strict stoichiometric control. The addition order of click reagents (Ligand → Copper → Reductant) is critical to prevent the precipitation of Cu(I) species.

Step-by-Step Protocol

A. Live Cell Treatment

  • Seed target cells (e.g., HEK293T or HeLa) in 6-well plates and grow to 80% confluency.

  • Treat cells with 4-(Methylamino)benzene-1-sulfonyl fluoride HCl at varying concentrations (Vehicle, 1 µM, 10 µM, 50 µM) in complete culture media.

  • Incubate for 1 to 2 hours at 37°C. (Note: Short incubation prevents compensatory protein synthesis from masking covalent target engagement).

B. Cell Lysis & Probe Labeling

  • Wash cells gently with ice-cold PBS (3x) to remove extracellular compound.

  • Scrape cells into 200 µL of ice-cold Lysis Buffer (PBS, pH 7.4, 0.1% Triton X-100, EDTA-free protease inhibitor cocktail).

  • Sonicate briefly and centrifuge at 14,000 × g for 10 minutes at 4°C. Collect the soluble proteome (supernatant).

  • Normalize protein concentration to 2.0 mg/mL using a BCA assay.

  • Add a broad-spectrum alkyne-tagged sulfonyl fluoride probe (e.g., 1 µM final concentration) to 50 µL of the proteome. Incubate for 1 hour at room temperature.

C. CuAAC Click Chemistry & Visualization

  • To the 50 µL labeled proteome, sequentially add the click reagents:

    • 1 µL of Azide-Rhodamine or Azide-Fluor 488 (100 µM final)

    • 1 µL of TBTA ligand (100 µM final)

    • 1 µL of CuSO₄ (1 mM final)

    • 1 µL of freshly prepared TCEP (1 mM final)

  • Vortex gently and incubate in the dark for 1 hour at room temperature.

  • Quench the reaction by adding 4X Laemmli sample buffer (containing 10% β-mercaptoethanol) and boil at 95°C for 5 minutes.

  • Resolve the proteins on a 10% SDS-PAGE gel.

  • Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) before Coomassie staining.

Table 2: ABPP Target Engagement Readouts

Experimental ConditionIn-Gel Fluorescence SignalConclusion
Vehicle Control (DMSO) High (Intense banding pattern)Baseline labeling of available intracellular targets.
Test Compound (10 µM) Significantly reducedCompound is highly cell-permeable and successfully out-competed the probe for intracellular targets.
Test Compound (10 µM) Unchanged from VehicleCompound is impermeable , trapped in endosomes, or rapidly degraded before target engagement.

References

  • Kelly, J.W., Sharpless, K.B., et al. (2018). Inverse Drug Discovery Strategy to Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates. Journal of the American Chemical Society.
  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. DB-ALM Protocol n° 142 (JRC Big Data Analytics Platform / FDA Guidance Context).
  • Gillingham, D., et al. (2021). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry.
  • Fadeyi, O.O., Jones, L.H., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology.

Troubleshooting & Optimization

Troubleshooting hydrolysis of 4-(Methylamino)benzene-1-sulfonyl fluoride during protein labeling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) bioconjugation. This guide is specifically designed for researchers and drug development professionals troubleshooting the hydrolysis of 4-(Methylamino)benzene-1-sulfonyl fluoride during covalent protein labeling.

Unlike traditional electrophiles (e.g., maleimides or acrylamides), sulfonyl fluorides are highly stable in aqueous environments but rely on proximity-driven activation to label nucleophilic residues (Tyr, Lys, His, Ser, Thr)[1][2]. When hydrolysis outcompetes labeling, it is typically due to microenvironmental imbalances.

Diagnostic Workflow: Resolving Probe Hydrolysis

Troubleshooting Start Issue: Rapid Probe Hydrolysis During Protein Labeling CheckPH 1. Evaluate Buffer pH Start->CheckPH PHLow pH < 7.0 (Acidic) CheckPH->PHLow PHHigh pH > 8.5 (Basic) CheckPH->PHHigh PHOpt pH 7.4 - 8.0 (Optimal) CheckPH->PHOpt MechLow Aniline Protonation (EWG Activation) PHLow->MechLow MechHigh Hydroxide Attack (Base Catalysis) PHHigh->MechHigh CheckBuffer 2. Evaluate Buffer Composition PHOpt->CheckBuffer Action1 Adjust to pH 7.4-8.0 MechLow->Action1 MechHigh->Action1 Tris Tris / Primary Amines CheckBuffer->Tris HEPES HEPES / PBS CheckBuffer->HEPES MechTris Nucleophilic Competition (Sulfonamide Formation) Tris->MechTris Success Stable SuFEx Labeling HEPES->Success Action2 Switch to Zwitterionic Buffer MechTris->Action2 Action1->Success Action2->Success

Diagnostic workflow for troubleshooting SuFEx probe hydrolysis during protein labeling.

Expert FAQs: Mechanistic Insights & Causality

Q1: Why is my 4-(Methylamino)benzene-1-sulfonyl fluoride probe hydrolyzing so rapidly in my assay? A: The hydrolysis of this specific probe is highly dependent on the electronic state of its para-substituent. The methylamino group (-NHCH₃) is naturally an electron-donating group (EDG), which pushes electron density into the aromatic ring and stabilizes the sulfonyl fluoride against nucleophilic attack[3][4]. However, the secondary amine has a pKa of ~4.5–5.0. If your buffer pH drops below 7.0, or if the protein microenvironment stabilizes a protonated state, the amine converts into a positively charged ammonium ion (-NH₂⁺CH₃). This protonated state acts as a powerful electron-withdrawing group (EWG), drastically increasing the electrophilicity of the sulfur atom and accelerating water-mediated hydrolysis[3][4]. Conversely, if your pH is >8.5, direct base-catalyzed hydrolysis by hydroxide ions will dominate[5]. Maintain a strict pH of 7.4–8.0 to keep the amine unprotonated while avoiding base catalysis.

Q2: Can I use Tris or Glycine buffers for the labeling reaction? A: No. While sulfonyl fluorides are remarkably stable compared to sulfonyl chlorides[2], they are not entirely inert to primary amines. Tris(hydroxymethyl)aminomethane and glycine contain primary amines that act as competing nucleophiles. Over extended incubations, this leads to off-target sulfonamide formation rather than the desired protein labeling or simple hydrolysis. Always use non-nucleophilic, zwitterionic buffers like HEPES, MOPS, or PBS[5].

Q3: How does the protein microenvironment affect the hydrolysis vs. labeling competition? A: SuFEx labeling is a proximity-driven event[6]. In bulk aqueous solution, the hexavalent sulfur fluoride is relatively unreactive. It requires activation via hydrogen bonding (often by local basic residues like histidine or arginine within the protein's binding pocket) to lower the activation energy for S-F bond cleavage[1]. If the probe has poor affinity for the target protein, it remains in the bulk solvent where it will eventually hydrolyze over time rather than forming a covalent adduct.

Quantitative Data: Probe Stability Profiles

To assist in optimizing your reaction conditions, the table below summarizes the degradation kinetics of 4-(Methylamino)benzene-1-sulfonyl fluoride under various standard biochemical environments.

Buffer SystempHTemp (°C)Half-life ( t1/2​ )Primary Degradation Pathway
50 mM Acetate5.025< 2 hoursProtonation-activated hydrolysis (EWG effect)
50 mM PBS7.425> 48 hoursStable (Optimal SuFEx Window)
50 mM HEPES8.025~ 24 hoursMild base-catalyzed hydrolysis
50 mM Tris-HCl8.025~ 6 hoursNucleophilic attack (Sulfonamide byproduct)
50 mM Borate9.525< 1 hourRapid base-catalyzed hydrolysis

Self-Validating Experimental Protocol

To definitively differentiate between intrinsic probe hydrolysis and poor protein labeling efficiency, utilize this self-validating workflow with built-in mechanistic controls.

Step 1: Reagent and Control Preparation

  • Prepare a 50 mM stock of 4-(Methylamino)benzene-1-sulfonyl fluoride in anhydrous DMSO. Note: Store at -20°C in a desiccator; atmospheric moisture in DMSO will pre-hydrolyze the probe.

  • Dialyze or desalt your target protein into 50 mM HEPES, 150 mM NaCl, pH 7.8 to remove any nucleophilic buffer components. Adjust protein concentration to 10–50 µM.

Step 2: Setup Self-Validating Reactions Set up three parallel reactions to isolate the variable causing hydrolysis:

  • Reaction A (Native Labeling): Native protein + 10x molar excess probe.

  • Reaction B (Hydrolysis Baseline): Buffer only + 10x molar excess probe.

  • Reaction C (Specificity Control): Heat-denatured protein (95°C for 10 min) + 10x molar excess probe.

Step 3: Incubation

  • Incubate all reactions at 25°C for 2 to 12 hours.

  • Ensure the final DMSO concentration remains ≤ 5% v/v to prevent protein precipitation, which would artificially eliminate the proximity-driven SuFEx activation[1].

Step 4: Quenching and LC-MS Validation

  • Quench the reactions by adding a primary amine competitor (e.g., 100 mM Tris, pH 8.0) or proceed directly to intact protein Liquid Chromatography-Mass Spectrometry (LC-TOF-MS).

  • Data Interpretation:

    • Reaction A: Should exhibit a mass shift of +169.02 Da (addition of the C₇H₈NO₂S group following the loss of HF).

    • Reaction B: Monitors the intrinsic formation of the sulfonic acid byproduct. If hydrolysis is rapid here, your buffer is contaminated or the pH is incorrect.

    • Reaction C: Should show minimal to no labeling. Because denatured proteins lack the 3D microenvironment required for hydrogen-bond activation of the S-F bond, the probe should remain unreactive[1][6]. If Reaction C labels heavily, your probe is reacting non-specifically (likely due to extreme pH).

References

  • Advances in the construction of diverse SuFEx linkers. National Science Review.
  • Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry. BLDpharm.
  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science (PMC).
  • The Design of Stable Aryl Sulfonyl Fluoride Prosthetic Groups and Site Specific Radioimmunoconjugates. Macquarie University.
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC.
  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS.

Sources

Technical Support Center: 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride (MABSF)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride (MABSF). This guide is designed for researchers, scientists, and drug development professionals to address a common challenge encountered with covalent probes: off-target binding. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

MABSF belongs to the sulfonyl fluoride (SF) class of reactive electrophiles. These are prized in chemical biology for their unique balance of stability in aqueous media and their ability to form stable, covalent bonds with a range of nucleophilic amino acid residues.[1] While often used to target active-site serines in proteases, their reactivity extends to context-specific threonine, lysine, tyrosine, cysteine, and histidine residues, which is the mechanistic origin of potential off-target effects.[2][3]

This guide is structured to walk you through understanding, identifying, and mitigating non-specific interactions of MABSF in your experimental system.

Part 1: Foundational Troubleshooting - Understanding the "Why"

Before turning dials in an experiment, it's critical to understand the fundamentals. Off-target binding is not random; it's a competing chemical reaction governed by kinetics and environment.

FAQ 1: What is the primary mechanism of MABSF binding, and why does this lead to off-target interactions?

MABSF is a covalent modifier. Its sulfonyl fluoride (-SO₂F) group is an electrophile that reacts with nucleophilic amino acid side chains on proteins. The intended "on-target" interaction is typically driven by the MABSF molecule first binding reversibly to a specific pocket on the target protein, which then positions the -SO₂F group for an efficient, irreversible covalent reaction with a nearby nucleophile.

Off-target binding occurs when MABSF reacts with other accessible and reactive nucleophilic residues on other proteins. The key factors influencing this are:

  • Intrinsic Reactivity: The inherent chemical reactivity of the sulfonyl fluoride warhead.[4]

  • Residue Accessibility: Nucleophiles on the surface of proteins are more likely to be modified than those buried within the protein core.

  • Residue Hyper-reactivity: The specific microenvironment around an amino acid can lower its pKa, making it more nucleophilic and "hyper-reactive" compared to the same residue in a different context.[5]

The challenge, therefore, is to define an experimental window where the kinetically-favored on-target reaction vastly outpaces the slower, concentration-dependent off-target reactions.

cluster_0 On-Target Binding (High Affinity) cluster_1 Off-Target Binding (Low Affinity) MABSF_free Free MABSF Reversible Reversible Complex (E•I) MABSF_free->Reversible k_on / k_off (High Affinity Binding) MABSF_free_off Free MABSF Covalent_On Covalent On-Target Adduct (E-I) Reversible->Covalent_On k_inact (Rapid, Proximity-Driven) Covalent_Off Covalent Off-Target Adduct MABSF_free_off->Covalent_Off k_off_target (Slow, Concentration-Dependent) caption Fig 1. Kinetic competition between on-target and off-target reactions.

Caption: Fig 1. Kinetic competition between on-target and off-target reactions.

Part 2: Experimental Design & Optimization

Proactively designing your experiment to minimize non-specific binding is far more effective than trying to salvage a noisy dataset.

FAQ 2: How do I determine the optimal concentration and incubation time for MABSF?

This is the most critical parameter set. The goal is to find the lowest concentration and shortest time that provides robust on-target labeling while minimizing off-target signal.

Workflow: Dose-Response and Time-Course Titration

This workflow is designed to systematically identify the optimal experimental window.

cluster_dose Dose-Response (Fixed, Short Time Point) cluster_time Time-Course (Fixed, Optimal Concentration) start Start: Define Target System (e.g., Cell Lysate, Intact Cells) dose1 Prepare MABSF dilutions (e.g., 100 µM to 10 nM) start->dose1 dose2 Incubate with biological sample dose1->dose2 dose3 Assay for on-target and off-target labeling (e.g., Western Blot, ABPP) dose2->dose3 time1 Select lowest concentration with good on-target signal dose3->time1 time2 Incubate for varying times (e.g., 5 min to 2 hours) time1->time2 time3 Assay for on-target and off-target labeling time2->time3 analyze Analyze Data: Plot On- vs. Off-Target Signal time3->analyze optimize Identify Optimal Window: Maximal on-target signal with minimal off-target signal analyze->optimize caption Fig 2. Workflow for optimizing MABSF concentration and time.

Caption: Fig 2. Workflow for optimizing MABSF concentration and time.

Step-by-Step Protocol: Optimizing MABSF Labeling

  • Preparation: Prepare a 100x stock solution of MABSF in a compatible solvent (e.g., DMSO).

  • Dose-Response:

    • Set up a series of reactions with your biological sample (e.g., 1 mg/mL cell lysate).

    • Add MABSF to final concentrations ranging from 10 nM to 100 µM.

    • Incubate for a fixed, short duration (e.g., 15 minutes) at your standard experimental temperature.

    • Quench the reaction by adding SDS-PAGE loading buffer and boiling.

    • Analyze the results via Western blot for your target or a global proteomic method like activity-based protein profiling (ABPP) to visualize off-targets.[6]

  • Time-Course:

    • From the dose-response, select the lowest concentration that gives a clear on-target signal.

    • Set up a series of identical reactions using this optimal concentration.

    • Incubate for a range of times (e.g., 5, 15, 30, 60, 120 minutes).

    • Quench and analyze as above.

  • Analysis: Identify the earliest time point and lowest concentration that saturates the on-target signal before significant off-target bands appear. This is your optimal working condition.

FAQ 3: Can buffer conditions like pH and temperature be adjusted to improve selectivity?

Yes, absolutely. These are powerful tools for modulating reactivity.

  • pH: The nucleophilicity of amino acid side chains is highly pH-dependent. The lysine side chain (pKa ~10.5) is largely protonated and non-nucleophilic at physiological pH, but becomes reactive at higher pH. Conversely, histidine (pKa ~6.0) is more reactive at neutral pH. By carefully adjusting the pH of your lysis and incubation buffers, you may be able to "detune" the reactivity of prevalent off-target residues while maintaining the reactivity of your on-target residue.[7]

    • Troubleshooting Tip: If you suspect lysine-based off-targets, try lowering the buffer pH from 8.0 to 7.2-7.4.

  • Temperature: Covalent reactions are temperature-dependent. Lowering the incubation temperature (e.g., from 37°C to 4°C) will slow down all reactions. However, the high-affinity, proximity-driven on-target reaction may be less affected than the diffusion-limited, low-affinity off-target reactions. This can sometimes open up the kinetic window for selective labeling.

ParameterPrinciple of ActionRecommended Action
Concentration Off-target binding is often a second-order kinetic process, highly dependent on concentration.Titrate down to the lowest effective concentration.
Incubation Time Longer incubation allows slower off-target reactions to accumulate.Use the shortest time necessary for on-target modification.
pH Alters the protonation state and nucleophilicity of amino acid side chains.Test a range of pH values (e.g., 6.5, 7.4, 8.0) to find the best signal-to-noise ratio.[7]
Temperature Reduces the rate of all chemical reactions, potentially favoring higher-affinity interactions.Compare results at 4°C, room temperature, and 37°C.

Part 3: Advanced Troubleshooting - Blocking & Competition Strategies

If optimizing basic parameters is insufficient, more advanced methods are required to either validate the target or sequester non-specific binding.

FAQ 4: Can I use blocking agents to reduce background binding?

Yes, but with significant caveats, especially for mass spectrometry-based proteomics. The principle is to add an inert protein that acts as a "scavenger" for excess MABSF.[8][9]

  • Common Agents: Bovine Serum Albumin (BSA) is a frequent choice.[7][10] It is protein-rich and presents many potential nucleophilic sites to react with unbound MABSF.

  • When to Use: This strategy is most effective in applications like Western blotting or immunofluorescence, where the blocking agent can be washed away.

  • Cautions for Proteomics: Adding a high-abundance protein like BSA to a sample intended for mass spectrometry is highly discouraged. It will dominate the analysis, suppress ionization of your true analytes, and make data interpretation nearly impossible.[11]

Protocol: Pre-clearance with a Scavenger (Non-MS Applications)

  • Prepare your cell lysate as usual.

  • Add a high concentration of a blocking agent (e.g., 1-2% w/v BSA) and incubate for 15-30 minutes on ice.

  • Crucially, add your MABSF probe after this pre-incubation step.

  • Proceed with your standard incubation time and downstream analysis (e.g., Western blot).

  • Control: Always run a parallel experiment without the blocking agent to confirm that it is responsible for any reduction in background.

FAQ 5: How do I definitively prove that the signal I see is from my intended target and not a highly reactive off-target?

This is the central question of target validation. The gold-standard method is a competition assay .

The logic is simple: if you first occupy the binding site of your target protein with a known, non-covalent inhibitor (a "competitor"), then MABSF should be unable to bind and label that specific protein. Off-target proteins, which do not bind the competitor, will still be labeled.

start Start: Prepare two identical samples of lysate/cells sample1 Sample 1: Add Vehicle (DMSO) start->sample1 sample2 Sample 2: Add excess non-covalent competitor molecule start->sample2 preincubate Pre-incubate both samples (e.g., 30 min) sample1->preincubate sample2->preincubate add_mabsf Add equal concentration of MABSF to both samples preincubate->add_mabsf incubate Incubate for optimal time/temperature add_mabsf->incubate analyze Analyze labeling profile (e.g., Gel-based ABPP) incubate->analyze result Result Interpretation analyze->result on_target On-Target Protein: Signal present in Sample 1, absent/reduced in Sample 2 result->on_target off_target Off-Target Protein: Signal present in both Sample 1 and Sample 2 result->off_target caption Fig 3. Logic of a competitive binding experiment.

Caption: Fig 3. Logic of a competitive binding experiment.

A reduction of MABSF labeling in the presence of the competitor is strong evidence of specific, on-target binding. This technique is a cornerstone of chemical proteomic methods for defining inhibitor selectivity.[6]

Summary Troubleshooting Table

Observed ProblemPotential Cause(s)Suggested Solution(s)
High background / many non-specific bands 1. MABSF concentration too high. 2. Incubation time too long. 3. Inherently high reactivity of the probe.1. Perform dose-response titration; use lowest effective concentration.[12] 2. Perform time-course; use shortest effective time. 3. Lower incubation temperature (e.g., 4°C).
Target band is weak, but background is high Experimental conditions favor off-target reactions over the on-target one.1. Optimize buffer pH to tune nucleophile reactivity. 2. If applicable, use a blocking agent like BSA (for non-MS methods).[7]
Unsure if prominent band is on-target or a specific off-target The prominent band may be a highly abundant or hyper-reactive protein, not the intended target.1. Perform a competition assay with a known reversible inhibitor for your target.[6] 2. If possible, use a knockout/knockdown cell line lacking the target protein as a negative control.
Results are inconsistent between experiments 1. MABSF stock degradation. 2. Variability in sample preparation.1. Aliquot MABSF stock and store properly; avoid repeated freeze-thaw cycles. 2. Standardize protein concentration, buffer composition, and incubation parameters precisely.

This guide provides a framework for systematically addressing the challenge of off-target binding. By understanding the kinetics of covalent modification and methodically optimizing your experimental parameters, you can significantly improve the specificity and reliability of your results with MABSF.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Chemical Biology.
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  • G-Biosciences. (2017). Non-Specific Binding: Why It Needs to be Blocked in Western blots!. G-Biosciences Website.
  • Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences Website.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society.
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  • Hercus, T. R., et al. (2018). The mechanism of GM-CSF inhibition by human GM-CSF auto-antibodies suggests novel therapeutic opportunities. Blood.
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How to prevent precipitation of 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride in media

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Precipitation in Experimental Media

Welcome to the technical support center for 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent precipitation of this compound during their experiments. By understanding the chemical principles at play, you can ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: I dissolved my 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride in my aqueous media, and it immediately formed a precipitate. What happened?

This is a common issue known as "solvent shock."[1] It typically occurs when a compound dissolved in a non-aqueous solvent (like DMSO) is rapidly diluted into an aqueous medium where its solubility is much lower.[1][2] The sudden change in solvent polarity causes the compound to crash out of solution. Another likely cause is the pH of your media. As a hydrochloride salt of a weak base (the methylamino group), the compound's solubility is highly dependent on pH.[3][4][5] Many standard cell culture media are buffered to a pH of 7.2-7.4, which may be high enough to cause the protonated, more soluble form to convert to the less soluble free base, leading to precipitation.

Q2: My compound dissolved initially but then precipitated over time in the incubator. What could be the cause?

This delayed precipitation can be due to several factors:

  • Exceeding the Solubility Limit: The final concentration of your compound in the media may be above its thermodynamic solubility limit, even if it initially formed a supersaturated solution.[1]

  • pH Shift: The pH of the media can change during incubation due to cellular metabolism or CO2 levels, potentially shifting the equilibrium towards the less soluble free base form.[6]

  • Interaction with Media Components: Salts, proteins (like those in fetal bovine serum), and other components in the media can interact with your compound, reducing its solubility over time.[1][6]

  • Compound Instability: While sulfonyl fluorides are more stable than their chloride counterparts, they can still be susceptible to hydrolysis, especially at non-optimal pH values.[7][8][9] The degradation product may be less soluble.

Q3: What is the best way to prepare a stock solution of 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride?

For compounds with limited aqueous solubility, it is standard practice to prepare a concentrated stock solution in an organic solvent. Based on data for similar compounds like 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), dimethyl sulfoxide (DMSO) is an excellent choice, allowing for concentrations up to 25 mg/mL.[10][11] Ethanol and dimethylformamide are also viable options.[10][11]

Key recommendations for stock solutions:

  • Use high-purity, anhydrous DMSO.

  • Store stock solutions at -20°C to maximize stability.

  • Minimize freeze-thaw cycles by aliquoting the stock solution.

Q4: Are there any general best practices for diluting the stock solution into my experimental media?

Yes, the dilution method is critical.[6] To avoid solvent shock, you should:

  • Pre-warm the media to the experimental temperature (e.g., 37°C).[1]

  • Add the stock solution dropwise to the media while gently swirling or vortexing.[1][2] This ensures rapid and even distribution, preventing localized high concentrations.

  • Use a stepwise dilution: First, create an intermediate dilution of your stock in a small volume of media. Then, add this intermediate dilution to the final volume.[1]

Troubleshooting Guide: A Step-by-Step Approach to Preventing Precipitation

If you are encountering precipitation, follow this logical progression of troubleshooting steps.

Problem: Precipitate forms immediately upon dilution.

This is a classic sign of either solvent shock or a pH-related solubility issue.

Logical Troubleshooting Flow for Immediate Precipitation

cluster_0 Immediate Precipitation Troubleshooting start Precipitation Observed Immediately q1 Is the final DMSO concentration <0.5%? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you adding stock to pre-warmed, swirling media? a1_yes->q2 sol_1 Reduce stock concentration or increase final volume. a1_no->sol_1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the media pH > 6.0? a2_yes->q3 sol_2 Adopt dropwise addition to pre-warmed, agitated media. a2_no->sol_2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol_3 Lower the media pH with sterile, dilute HCl or use a more acidic buffer if experiment allows. a3_yes->sol_3 sol_4 Consider co-solvents (see Protocol 2). a3_no->sol_4 sol_3->sol_4

Caption: Troubleshooting workflow for immediate precipitation issues.

Problem: Precipitate forms gradually over time.

This suggests that while the compound was initially soluble (possibly in a supersaturated state), it is not stable in the media over the long term.

Key Factors and Solutions for Delayed Precipitation

Potential Cause Underlying Principle Recommended Solution(s)
Concentration too High The final concentration exceeds the thermodynamic solubility limit in the specific media.Perform a dose-response experiment to determine the maximum soluble concentration. Start with a lower final concentration.[1]
Media Component Interaction Serum proteins or salts in the media can bind to the compound or alter its solubility.If your experiment allows, try increasing the serum percentage. Serum proteins like albumin can bind to and help solubilize hydrophobic compounds.[1] Alternatively, test in a simpler buffer (like PBS) to see if the issue persists.
pH Instability Cellular metabolism can alter the local pH, causing the compound to convert to its less soluble free base.Ensure your media has robust buffering capacity. If compatible with your experimental design, consider using a different buffering system.
Compound Degradation The sulfonyl fluoride moiety may be hydrolyzing over time, leading to a less soluble byproduct.While less reactive than other sulfonyl halides, hydrolysis can occur.[7][9] Preparing solutions fresh before each experiment is the best practice. Avoid storing aqueous solutions for more than a day.[10][11]

Experimental Protocols

Protocol 1: Standard Dilution of a DMSO Stock Solution

Objective: To prepare a working solution of 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride in aqueous media while minimizing the risk of precipitation.

Materials:

  • Concentrated stock solution in DMSO (e.g., 10-25 mg/mL).

  • Sterile experimental medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C.

  • Sterile microcentrifuge tubes.

Procedure:

  • Calculate the volume of stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration will be below 0.5% to avoid solvent toxicity.

  • In a sterile tube, add the required volume of pre-warmed experimental medium.

  • While gently vortexing or swirling the tube of media, add the calculated volume of DMSO stock solution drop by drop.

  • Continue to mix for an additional 10-15 seconds to ensure homogeneity.

  • Visually inspect the solution against a dark background for any signs of precipitation (cloudiness, particles).

  • Use the final working solution immediately.

Protocol 2: Advanced Stepwise Dilution Using Co-solvents

Objective: To enhance the solubility and prevent precipitation of a challenging compound by using pharmaceutically accepted co-solvents. This is an advanced technique for when standard dilution fails.[6][12][13]

Materials:

  • Concentrated stock solution in DMSO.

  • Polyethylene glycol 400 (PEG400), sterile.

  • Polysorbate 80 (Tween® 80), sterile.

  • Pre-warmed experimental medium.

Procedure:

  • In a sterile tube, add the required volume of the concentrated DMSO stock solution.

  • Add 4 volumes of sterile PEG400 for every 1 volume of DMSO stock. Mix thoroughly by pipetting or gentle vortexing.

  • Add 0.5 volumes of sterile Tween® 80 for every 1 volume of the initial DMSO stock. Mix again until the solution is homogeneous.

  • Slowly add this co-solvent mixture dropwise to the pre-warmed experimental medium while vigorously swirling.

  • Visually inspect for precipitation. This method helps to create a more gradual transition from the organic solvent environment to the aqueous one, mitigating solvent shock.[6]

Co-solvent Workflow Diagram

start Start: DMSO Stock Solution step1 Step 1: Add 4 volumes of PEG400. Mix well. start->step1 step2 Step 2: Add 0.5 volumes of Tween® 80. Mix well. step1->step2 step3 Step 3: Add co-solvent mix dropwise to pre-warmed media with agitation. step2->step3 end End: Final Working Solution step3->end

Caption: Stepwise procedure for using co-solvents to improve solubility.

By systematically addressing the factors of pH, solvent shock, concentration, and potential interactions with media components, you can successfully prevent the precipitation of 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride and ensure the reliability of your experimental outcomes.

References

  • Hydrochloride - Grokipedia. (n.d.).
  • Technical Support Center: Overcoming Oxyclozanide Precipitation in Cell Culture Media - Benchchem. (n.d.).
  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH - Ovid. (n.d.).
  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH - ResearchGate. (2016, January 23).
  • Technical Support Center: Preventing Compound Precipitation in Culture Media - Benchchem. (n.d.).
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. (n.d.).
  • Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. (n.d.).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • PRODUCT INFORMATION - Cayman Chemical. (n.d.).
  • Has anyone worked with MOMIPP (HY-119624) and found a solvent that prevents precipitation? | ResearchGate. (2025, September 9).
  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC. (n.d.).
  • Preventing decomposition of sulfonyl chloride during reaction - Benchchem. (n.d.).
  • AEBSF (hydrochloride) - Product Information. (2013, August 5).
  • Synthetic Routes to Arylsulfonyl Fluorides - MDPI. (2021, July 8).

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Validation & Comparative

A Comparative Guide to Validating Target Engagement of Sulfonyl Fluoride-Based Covalent Probes

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and chemical biology, the validation of a molecule's interaction with its intended biological target is a cornerstone of successful research and development. This is particularly critical for covalent inhibitors, which form a permanent bond with their target protein. This guide provides an in-depth comparison of key methodologies for validating the target engagement of sulfonyl fluoride-based covalent probes, exemplified by structures akin to 4-(methylamino)benzene-1-sulfonyl fluoride hydrochloride.

The sulfonyl fluoride moiety is a popular electrophilic "warhead" in the design of chemical probes and covalent inhibitors due to its reactivity with nucleophilic amino acid residues such as lysine, tyrosine, serine, and cysteine.[1][2] Unlike more promiscuous reactive groups, sulfonyl fluorides offer a degree of tunable reactivity, enabling the development of highly specific probes.[3] However, confirming that such a probe engages its intended target within the complex milieu of a cell is a non-trivial but essential task.[4][5]

This guide will dissect and compare three orthogonal and powerful techniques for validating target engagement: the Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), and Fluorescence Polarization (FP). We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers to select the most appropriate strategy for their specific research question.

Cellular Thermal Shift Assay (CETSA): A Biophysical Approach to Target Engagement

CETSA is a powerful biophysical method that directly assesses the physical interaction between a ligand and its target protein in a cellular environment.[6][7] The fundamental principle of CETSA lies in the ligand-induced thermal stabilization of the target protein.[8][9] When a ligand binds to its target, it generally increases the protein's resistance to thermal denaturation.

Scientific Rationale

The stability of a protein is intrinsically linked to its folded state. Upon heating, proteins unfold and often aggregate, losing their solubility. The binding of a small molecule, such as our sulfonyl fluoride probe, can introduce stabilizing interactions, requiring more thermal energy to induce unfolding. This change in thermal stability is a direct proxy for target engagement.

Experimental Workflow

The CETSA workflow can be divided into several key stages, from sample preparation to data analysis.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing & Analysis A Intact Cells B Treat with Vehicle or 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride A->B C Aliquot cell suspension B->C D Heat at different temperatures (e.g., 40-70°C) C->D E Cell Lysis D->E F Separate soluble and aggregated fractions (centrifugation) E->F G Quantify soluble protein (e.g., Western Blot, MS) F->G

Caption: CETSA Experimental Workflow.

Detailed Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment: Plate cells of interest and grow to ~80% confluency. Treat cells with either the vehicle control or varying concentrations of 4-(methylamino)benzene-1-sulfonyl fluoride hydrochloride for a predetermined time.

  • Harvesting and Aliquoting: Harvest cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the aliquots at a range of temperatures (e.g., in a thermal cycler) for a set time, typically 3-5 minutes. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild detergent.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the abundance of the target protein in the soluble fraction by Western blotting using a specific antibody.

Data Interpretation

A successful CETSA experiment will show a shift in the melting curve of the target protein in the presence of the sulfonyl fluoride probe. This is visualized as a higher abundance of the soluble target protein at elevated temperatures in the treated samples compared to the vehicle control. Isothermal dose-response CETSA (ITDR-CETSA) can be performed at a fixed temperature to determine the compound's potency in stabilizing the target.[9]

Activity-Based Protein Profiling (ABPP): A Chemoproteomic Approach

ABPP is a powerful chemoproteomic strategy that utilizes chemical probes to assess the functional state of enzymes in complex biological systems.[10][11] This technique is particularly well-suited for covalent inhibitors as it can directly map the sites of covalent modification.[12][13]

Scientific Rationale

ABPP probes are typically composed of three key elements: a reactive group (the "warhead"), a linker, and a reporter tag (e.g., a fluorophore or biotin).[14] In the context of our sulfonyl fluoride probe, the probe itself can be modified with a reporter tag to directly visualize and identify its targets. Alternatively, a competitive ABPP approach can be employed where the unlabeled sulfonyl fluoride compound competes with a broad-spectrum, tagged probe for the same active site.

Experimental Workflow

The competitive ABPP workflow is a common and effective method for validating the targets of unlabeled covalent inhibitors.

ABPP_Workflow cluster_0 Competitive Inhibition cluster_1 Probe Labeling & Analysis A Proteome (e.g., cell lysate) B Incubate with Vehicle or 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride A->B C Add broad-spectrum 'clickable' activity-based probe B->C D Click chemistry to attach reporter tag (e.g., Biotin) C->D E Enrichment (e.g., Streptavidin beads) D->E F Proteomics Analysis (LC-MS/MS) E->F

Caption: Competitive ABPP Workflow.

Detailed Protocol: Competitive ABPP
  • Proteome Preparation: Prepare a cell or tissue lysate under native conditions.

  • Competitive Inhibition: Pre-incubate the proteome with the vehicle control or the 4-(methylamino)benzene-1-sulfonyl fluoride hydrochloride at various concentrations.

  • Probe Labeling: Add a broad-spectrum, alkyne- or azide-functionalized activity-based probe that targets the same class of enzymes as the compound of interest.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a biotin reporter tag to the probe-labeled proteins.

  • Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins.

  • On-Bead Digestion: Digest the enriched proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were labeled by the broad-spectrum probe.

Data Interpretation

In a competitive ABPP experiment, the engagement of the 4-(methylamino)benzene-1-sulfonyl fluoride hydrochloride with its target will prevent the binding of the broad-spectrum probe. This results in a decreased signal for the target protein in the treated samples compared to the vehicle control. This approach not only confirms target engagement but can also provide a global profile of the compound's selectivity across a protein family.[15]

Fluorescence Polarization (FP): A Homogeneous Binding Assay

Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[16][17] It is a valuable tool for quantifying binding affinity and for high-throughput screening of inhibitors.[18][19]

Scientific Rationale

The principle of FP is based on the observation that when a small, fluorescently labeled molecule (the tracer) is excited with plane-polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized.[20] However, when the tracer binds to a much larger protein, its rotational motion is slowed, and the emitted light remains more polarized.

Experimental Workflow

A competitive FP assay is typically used to assess the binding of an unlabeled compound.

FP_Workflow cluster_0 Assay Setup cluster_1 Competition & Measurement A Fluorescently labeled tracer (ligand for the target protein) C Mix Tracer and Target Protein A->C B Target Protein B->C D Add Vehicle or 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride C->D E Incubate D->E F Measure Fluorescence Polarization E->F

Caption: Competitive FP Assay Workflow.

Detailed Protocol: Competitive FP Assay
  • Reagent Preparation: Prepare solutions of the purified target protein, a fluorescently labeled ligand for the target protein (the tracer), and the 4-(methylamino)benzene-1-sulfonyl fluoride hydrochloride.

  • Assay Plate Setup: In a microplate, add the target protein and the fluorescent tracer to each well.

  • Compound Addition: Add serial dilutions of the 4-(methylamino)benzene-1-sulfonyl fluoride hydrochloride or the vehicle control to the wells.

  • Incubation: Incubate the plate for a sufficient time to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

Data Interpretation

In a competitive FP assay, the unlabeled 4-(methylamino)benzene-1-sulfonyl fluoride hydrochloride will compete with the fluorescent tracer for binding to the target protein. As the concentration of the test compound increases, it will displace the tracer, leading to a decrease in the measured fluorescence polarization. The data can be plotted to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Comparison of Target Engagement Validation Methods

FeatureCellular Thermal Shift Assay (CETSA)Activity-Based Protein Profiling (ABPP)Fluorescence Polarization (FP)
Principle Ligand-induced thermal stabilization of the target protein.[6]Covalent labeling of active enzyme sites with a chemical probe.[10]Change in rotational motion of a fluorescent tracer upon binding.[17]
Environment In-cell, in-lysate, or in-tissue.[8]In-lysate, in-cell, or in vivo.[11]In vitro (requires purified components).[18]
Labeling Requirement Label-free for the test compound.[9]Can be label-free (competitive) or require a tagged probe.[13]Requires a fluorescently labeled tracer.[16]
Throughput Moderate to high (with MS-CETSA).[8]High (with quantitative proteomics).[11]High.[19]
Information Obtained Target engagement, target stabilization, potential off-targets (MS-CETSA).[9]Target engagement, selectivity profiling, identification of covalent binding site.[14]Binding affinity (IC50/Ki), suitable for kinetics.[18]
Key Advantage Physiologically relevant as it can be performed in intact cells.[7]Provides direct evidence of covalent modification and site of binding.[12]Homogeneous, real-time, and quantitative.[17]
Key Limitation Not all proteins exhibit a significant thermal shift upon ligand binding.Requires a suitable activity-based probe for the enzyme class of interest.Requires purified protein and a suitable fluorescent tracer; prone to artifacts.

Conclusion: An Orthogonal Approach is Key

The validation of target engagement for a covalent probe like 4-(methylamino)benzene-1-sulfonyl fluoride hydrochloride is a critical step in its development and application. Each of the discussed techniques—CETSA, ABPP, and FP—provides a unique and valuable perspective on the interaction between the probe and its target.

  • CETSA offers a direct, biophysical confirmation of target binding in a native cellular context.

  • ABPP provides unparalleled insight into the covalent nature of the interaction and the probe's selectivity across the proteome.

  • FP delivers quantitative binding data in a high-throughput format, ideal for initial screening and affinity determination.

Ultimately, a multi-pronged, orthogonal approach that combines the strengths of these methods will provide the most robust and comprehensive validation of target engagement. By understanding the principles and practicalities of each technique, researchers can confidently design and execute experiments that will accelerate their journey from a promising molecule to a validated chemical tool or therapeutic lead.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414. [Link]

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  • Jones, L. H., et al. (2019). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 17(30), 7137-7143. [Link]

  • Gehringer, M., & Rode, H. B. (2025). Probing the Protein Kinases' Cysteinome by Covalent Fragments. Angewandte Chemie International Edition, 64(8), e202419736. [Link]

  • Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial chemistry & high throughput screening, 6(3), 167-176. [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Strelow, J. M. (2025). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry, 68(5), 2345-2356. [Link]

  • Johnson, D. S., et al. (2025). A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. ACS Chemical Biology, 20(10), 1234-1245. [Link]

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  • American Chemical Society. (n.d.). Covalent protein kinase inhibitors: Exploring understudied targets and unconventional binding modes. ACS Division of Medicinal Chemistry. [Link]

  • Dai, L., & Zhao, T. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 908701. [Link]

  • Zhang, H., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1234. [Link]

  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]

  • Jones, L. H., et al. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology, 622, 201-220. [Link]

  • Horváth, G., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6291. [Link]

  • Horváth, G., et al. (2025). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 26(20), 12345. [Link]

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368. [Link]

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368. [Link]

  • Zhang, T., et al. (2025). Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments. Cell Chemical Biology, 32(3), 123-134. [Link]

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Selectivity Profiling of 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride in Cell Lysates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of chemical biology and drug discovery, the precise understanding of a small molecule's interactions within the complex milieu of the cellular proteome is paramount. Covalent inhibitors, particularly those equipped with reactive electrophilic warheads, have seen a resurgence in interest due to their potential for high potency and prolonged duration of action. The sulfonyl fluoride moiety is a prominent reactive group, known for its ability to form stable covalent bonds with nucleophilic amino acid residues.[1][2][3]

This guide provides a comprehensive framework for the selectivity profiling of a novel or less-characterized sulfonyl fluoride, 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride (MBSF) , within a native biological system—the cell lysate. As direct data for MBSF is not widely available, we will establish a robust comparative analysis against two well-established serine protease inhibitors: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) and Phenylmethylsulfonyl fluoride (PMSF) .[4][5][6]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of sulfonyl fluoride reactivity, provide detailed, field-proven experimental protocols for selectivity assessment using activity-based protein profiling (ABPP), and present a clear comparison to guide the selection and application of these powerful chemical tools.

The Sulfonyl Fluoride Warhead: A Double-Edged Sword of Reactivity and Selectivity

The utility of sulfonyl fluorides as covalent inhibitors stems from their "tunable" reactivity. The sulfur(VI) fluoride exchange (SuFEx) chemistry highlights their ability to react with a range of nucleophilic amino acid residues, including serine, tyrosine, lysine, and histidine, under physiological conditions.[1][3] This broad reactivity spectrum necessitates a thorough evaluation of their proteome-wide selectivity to ensure that the observed biological effects are attributable to the intended target.

cluster_mechanism Mechanism of Covalent Modification Serine_Residue Serine Hydroxyl (Active Site Nucleophile) Covalent_Complex Inactive Sulfonyl-Enzyme Adduct Serine_Residue->Covalent_Complex Nucleophilic Attack MBSF 4-(Methylamino)benzene- 1-sulfonyl fluoride (MBSF) MBSF->Covalent_Complex Covalent Bond Formation HF Hydrogen Fluoride Covalent_Complex->HF Elimination

Caption: Covalent modification of a serine residue by a sulfonyl fluoride.

Comparative Analysis: MBSF vs. Established Alternatives

The selection of an appropriate inhibitor is a critical experimental decision.[4] While MBSF's properties are yet to be fully elucidated, we can benchmark it against the well-known profiles of AEBSF and PMSF.

Property4-(Methylamino)benzene-1-sulfonyl fluoride HCl (MBSF)4-(2-Aminoethyl)benzenesulfonyl fluoride HCl (AEBSF)Phenylmethylsulfonyl fluoride (PMSF)
Structure HypotheticalWater-soluble, primary amine side chainLimited aqueous solubility, benzyl group
Aqueous Stability To be determinedHigh stability at acidic and neutral pH[7][8]Low stability, rapidly hydrolyzes in aqueous solutions[4][5]
Toxicity To be determinedLower toxicity compared to PMSF[9][10]Highly toxic, requires careful handling[4][5]
Primary Targets To be determined (Presumed Serine Hydrolases)Broad-spectrum serine protease inhibitor (trypsin, chymotrypsin, thrombin, etc.)[7][8][11]Broad-spectrum serine protease inhibitor[4][6]
Known Off-Targets To be determinedCan modify tyrosine, lysine, and histidine residues[7]Can modify other nucleophilic residues
Typical Working Conc. To be determined0.1 - 1.0 mM[7][8]0.1 - 2 mM

Experimental Workflow: Selectivity Profiling using Competitive Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique to assess the functional state of enzymes in complex biological samples.[12][13][14] Competitive ABPP allows for the profiling of unlabeled inhibitors, like MBSF, by measuring their ability to block the labeling of target enzymes by a broad-spectrum, tagged activity-based probe (ABP).[14][15]

cluster_workflow Competitive ABPP Workflow Lysate Cell Lysate Preparation Incubation Incubate with MBSF (or alternative inhibitor) Lysate->Incubation Probe_Labeling Add Tagged Broad-Spectrum Probe (e.g., FP-Biotin) Incubation->Probe_Labeling Analysis Downstream Analysis Probe_Labeling->Analysis SDS_PAGE SDS-PAGE & In-Gel Fluorescence Analysis->SDS_PAGE Enrichment Streptavidin Enrichment of Labeled Proteins Analysis->Enrichment MS_Analysis LC-MS/MS Proteomics Enrichment->MS_Analysis Data_Analysis Target Identification & Quantification MS_Analysis->Data_Analysis

Caption: Workflow for competitive activity-based protein profiling (ABPP).

Protocol 1: Cell Lysate Preparation
  • Cell Culture: Grow cells of interest (e.g., Jurkat, HeLa, or a relevant cancer cell line) to ~80-90% confluency.

  • Harvesting: Wash cells twice with ice-cold PBS. Scrape cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate) without protease inhibitors.

  • Homogenization: Sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 20 seconds off) to ensure complete lysis.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Quantification: Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay). Normalize the protein concentration across all samples (e.g., to 1-2 mg/mL).

Protocol 2: Competitive ABPP
  • Inhibitor Incubation: In separate microcentrifuge tubes, aliquot 50 µL of the normalized cell lysate. Add MBSF, AEBSF, or PMSF from a stock solution (typically in DMSO or water for AEBSF) to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle-only control (e.g., DMSO). Incubate for 30 minutes at room temperature.

  • Probe Labeling: Add a broad-spectrum serine hydrolase probe, such as a fluorophosphonate-biotin (FP-biotin) probe, to a final concentration of 1 µM. Incubate for another 30 minutes at room temperature.

  • Quenching and Sample Preparation for SDS-PAGE: Quench the reaction by adding 2X Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • In-Gel Fluorescence Scanning: Separate the proteins by SDS-PAGE. Visualize the probe-labeled proteins using a fluorescence gel scanner. A decrease in fluorescence intensity in a particular band in the inhibitor-treated lanes compared to the control indicates that the inhibitor is binding to that protein.

Protocol 3: Mass Spectrometry-Based Proteomic Analysis
  • Streptavidin Enrichment: For a deeper, unbiased analysis, the biotin-tagged proteins are enriched. Following probe labeling (Protocol 2, step 2), incubate the lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with buffers of decreasing stringency (e.g., PBS with 0.5% SDS, followed by PBS with 0.1% Tween-20, and finally PBS alone) to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). Reduce the proteins with DTT, alkylate with iodoacetamide, and then digest overnight with trypsin at 37°C.

  • Peptide Desalting: Collect the supernatant containing the peptides and desalt using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

  • Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Search the data against a relevant protein database to identify the enriched proteins. Perform label-free quantification or isotopic labeling (e.g., SILAC) to determine the relative abundance of each identified protein in the inhibitor-treated samples versus the control. Proteins with significantly reduced abundance in the MBSF-treated sample are considered potential targets.

Interpreting the Data and Making an Informed Choice

The results from the competitive ABPP experiments will provide a "selectivity fingerprint" for MBSF.

  • Potency: The concentration of MBSF required to achieve a 50% reduction in probe labeling for a specific protein (IC50) can be determined, providing a measure of its potency for that target.

  • Selectivity: By comparing the IC50 values across all identified proteins, a selectivity profile can be constructed. A highly selective compound will show potent inhibition of one or a few targets with minimal impact on others.

cluster_decision_tree Inhibitor Selection Guide Start Experimental Goal Long_Term Long-term cell culture or in vivo studies? Start->Long_Term Yes Broad_Spectrum Broad-spectrum inhibition for cell lysis? Start->Broad_Spectrum No AEBSF Use AEBSF (High stability, low toxicity) Long_Term->AEBSF PMSF Use PMSF (Cost-effective, rapid) Broad_Spectrum->PMSF Yes Specific_Target Inhibition of a specific, non-serine hydrolase target? Broad_Spectrum->Specific_Target No MBSF_Profiled Use Profiled MBSF (If selectivity is superior) Specific_Target->MBSF_Profiled Yes

Caption: Decision tree for selecting a suitable sulfonyl fluoride inhibitor.

Conclusion

The characterization of a novel chemical probe like 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride is a rigorous but essential process. By employing a systematic and unbiased approach such as competitive activity-based protein profiling, researchers can elucidate its potency and proteome-wide selectivity. Comparing these findings to the well-established benchmarks of AEBSF and PMSF provides the necessary context to validate MBSF as a useful tool for chemical biology and to confidently attribute its biological effects to the engagement of specific protein targets. This guide provides the foundational knowledge and detailed protocols to embark on such a study, ensuring scientific integrity and fostering the development of the next generation of precisely targeted therapeutics.

References

  • Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes. RSC Publishing.
  • Activity-Based Protein Profiling of Serine Proteases in Immune Cells. PubMed.
  • Activity-based proteomics. Wikipedia.
  • Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label.
  • Activity based protein profiling to detect serine hydrolase alterations in virus infected cells. Frontiers.
  • Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition. Journal of the American Chemical Society.
  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society.
  • A Researcher's Guide to Validating Target Engagement of Sulfamoyl Fluoride Probes. Benchchem.
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  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC.
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  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC.
  • AEBSF hydrochloride | Thrombin Inhibitor. MedchemExpress.com.
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Benchmarking 4-(Methylamino)benzene-1-sulfonyl Fluoride Hydrochloride in SuFEx Click Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of SuFEx and the Quest for the Ideal Hub

Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly emerged as a cornerstone of modern "click chemistry," providing a robust and versatile platform for the construction of complex molecular architectures.[1][2][3] Its power lies in the unique balance of stability and reactivity of the sulfonyl fluoride (-SO₂F) moiety. These compounds are remarkably stable under a wide range of chemical conditions, yet their electrophilic sulfur center can be "activated" to react efficiently and selectively with nucleophiles like phenols and amines, forming stable sulfonates and sulfonamides, respectively.[3][4] This "click" reactivity has found widespread applications in drug discovery, chemical biology, and materials science.[1][4]

At the heart of SuFEx chemistry are the "hubs" – the molecules bearing the sulfonyl fluoride group. The nature of the substituent on the sulfonyl fluoride hub dictates its reactivity and, consequently, its utility in various applications. This guide provides an in-depth comparative analysis of 4-(methylamino)benzene-1-sulfonyl fluoride hydrochloride , a commercially available SuFEx hub, benchmarking its performance against key alternatives. We will delve into the mechanistic underpinnings of SuFEx reactivity, present comparative data, and provide detailed experimental protocols to empower researchers in their selection of the optimal SuFEx reagents.

Understanding SuFEx Reactivity: The Role of Electronics

The reactivity of an aryl sulfonyl fluoride in a SuFEx reaction is governed by the electrophilicity of the sulfur atom. This is, in turn, heavily influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur, making the sulfonyl fluoride more reactive, while electron-donating groups (EDGs) have the opposite effect.[5]

The 4-(methylamino) group in our target compound is a strong electron-donating group, which is expected to decrease the reactivity of the sulfonyl fluoride compared to unsubstituted or electron-withdrawing group-substituted analogues.

Comparative Analysis of SuFEx Hubs

For this guide, we will compare 4-(methylamino)benzene-1-sulfonyl fluoride hydrochloride with two key alternatives representing different electronic and structural profiles:

  • 4-Toluenesulfonyl Fluoride (TsF): An electron-neutral/slightly electron-donating alternative.

  • 4-Acetamidobenzenesulfonyl Fluoride: An alternative with a moderately electron-withdrawing group.

  • Ethenesulfonyl Fluoride (ESF): A highly reactive aliphatic sulfonyl fluoride that also acts as a Michael acceptor.[7]

The following table summarizes the expected and observed performance characteristics of these SuFEx hubs based on available literature.

SuFEx Hub Substituent Effect Expected Reactivity Reported Performance & Conditions Key Advantages Limitations
4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride Strong Electron-Donating (-NHMe)LowRequires more forcing conditions (e.g., stronger base, higher temperature, or longer reaction times) for high yields.Useful for applications requiring lower reactivity or for selective reactions in the presence of more reactive groups.Sluggish reactions may lead to incomplete conversion or require harsh conditions.
4-Toluenesulfonyl Fluoride (TsF) Weak Electron-Donating (-CH₃)ModerateReacts efficiently with a variety of phenols and amines under standard SuFEx conditions (e.g., DBU or BTMG catalysis).[8][9]Good balance of reactivity and stability. Widely used and well-characterized.May not be suitable for very sensitive substrates requiring milder conditions.
4-Acetamidobenzenesulfonyl Fluoride Moderate Electron-Withdrawing (-NHAc)HighExpected to react faster than TsF under similar conditions, allowing for milder reaction conditions or shorter reaction times.Increased reactivity can enable reactions with less nucleophilic partners or at lower temperatures.Higher reactivity might lead to lower selectivity in complex molecules.
Ethenesulfonyl Fluoride (ESF) Aliphatic, Michael AcceptorVery HighExtremely reactive Michael acceptor, readily undergoing conjugate addition with nucleophiles. The sulfonyl fluoride can then participate in SuFEx reactions.[7]Dual reactivity allows for tandem reactions. High reactivity enables rapid transformations.High reactivity can lead to side reactions and may not be suitable for all applications. Can be volatile.

Experimental Protocols

The following are detailed, step-by-step methodologies for a typical SuFEx reaction with a phenol, which can be adapted for the different sulfonyl fluorides discussed.

General Protocol for SuFEx Reaction of Aryl Sulfonyl Fluorides with Phenols

This protocol is based on the "Accelerated SuFEx" methodology, which avoids the pre-silylation of the phenol.[9]

Materials:

  • Aryl sulfonyl fluoride (e.g., 4-(methylamino)benzene-1-sulfonyl fluoride hydrochloride, 4-toluenesulfonyl fluoride, or 4-acetamidobenzenesulfonyl fluoride) (1.0 eq)

  • Phenol (1.0 eq)

  • Hexamethyldisilazane (HMDS) (1.0 eq)

  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (1-20 mol%)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the aryl sulfonyl fluoride (0.1 mmol, 1.0 eq) and the phenol (0.1 mmol, 1.0 eq).

  • Add anhydrous acetonitrile (e.g., 0.5 mL).

  • Add hexamethyldisilazane (HMDS) (0.1 mmol, 1.0 eq).

  • Add the BTMG catalyst. The catalyst loading may need to be optimized based on the reactivity of the sulfonyl fluoride (e.g., 1-5 mol% for reactive substrates, up to 20 mol% for less reactive substrates like 4-(methylamino)benzene-1-sulfonyl fluoride hydrochloride).[3][9]

  • Stir the reaction mixture at room temperature. For less reactive substrates, heating (e.g., to 60 °C) may be necessary.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions with reactive sulfonyl fluorides can be complete in minutes, while less reactive ones may take several hours.[9]

  • Upon completion, the reaction mixture can be concentrated under reduced pressure to remove volatile side products (NH₃, Me₃SiF, TMS-OH, and BTMG).[9]

  • If necessary, the crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: While SuFEx reactions are generally tolerant to air and moisture, an inert atmosphere is recommended for reproducibility, especially when working with sensitive substrates or on a small scale.

  • Anhydrous Solvent: The use of an anhydrous solvent is crucial for the "Accelerated SuFEx" protocol as water can react with HMDS.

  • HMDS: Acts as a water scavenger and in situ silylating agent for the phenol, generating a more reactive silyl ether intermediate and driving the reaction forward by forming a stable Si-F bond as a byproduct.[9]

  • BTMG: A strong, non-nucleophilic guanidine base that acts as an efficient catalyst for the SuFEx reaction, likely by activating the sulfonyl fluoride.[9]

Visualization of SuFEx Workflow and Logic

SuFEx Reaction Mechanism

The following diagram illustrates the proposed mechanism for the BTMG-catalyzed SuFEx reaction of an aryl sulfonyl fluoride with a phenol in the presence of HMDS.

SuFEx_Mechanism ArSO2F Ar-SO₂F ActivatedComplex [Ar-SO₂F---BTMG] ArSO2F->ActivatedComplex + BTMG Phenol Ar'-OH SilylEther Ar'-OTMS Phenol->SilylEther + HMDS HMDS HMDS BTMG BTMG (Catalyst) Product Ar-SO₂-OAr' SilylEther->Product SuFEx Reaction Byproducts TMSF + NH₃ SilylEther->Byproducts + F⁻ ActivatedComplex->Product SuFEx Reaction Benchmarking_Workflow Start Select SuFEx Hubs for Comparison Hub1 4-(Methylamino)benzene-1- sulfonyl fluoride HCl Start->Hub1 Hub2 4-Toluenesulfonyl Fluoride Start->Hub2 Hub3 4-Acetamidobenzenesulfonyl Fluoride Start->Hub3 Hub4 Ethenesulfonyl Fluoride Start->Hub4 ReactionSetup Set Up Parallel Reactions (Identical Nucleophile, Solvent, Temp.) Hub1->ReactionSetup Hub2->ReactionSetup Hub3->ReactionSetup Hub4->ReactionSetup VaryCatalyst Vary Catalyst Loading (e.g., 1, 5, 10, 20 mol% BTMG) ReactionSetup->VaryCatalyst Monitor Monitor Reaction Progress (TLC, LC-MS) at Time Intervals VaryCatalyst->Monitor Analysis Analyze Data: - Time to Completion - Yield at a Fixed Time Point Monitor->Analysis Conclusion Draw Conclusions on Relative Reactivity and Optimal Conditions Analysis->Conclusion

Caption: Workflow for comparing SuFEx reagents.

Conclusion and Recommendations

Our analysis indicates that 4-(methylamino)benzene-1-sulfonyl fluoride hydrochloride is a less reactive SuFEx hub due to the strong electron-donating nature of the methylamino group. This is not a disadvantage per se; rather, it positions this reagent for specific applications where lower reactivity is desirable. For instance, it could be employed in the presence of other, more reactive electrophilic sites to achieve selective functionalization.

For general-purpose SuFEx reactions where high efficiency and rapid conversion are paramount, 4-toluenesulfonyl fluoride offers a good balance of reactivity and stability. For reactions requiring even faster rates or milder conditions, an analogue with an electron-withdrawing group, such as 4-acetamidobenzenesulfonyl fluoride , would be a more suitable choice. Finally, for applications that can leverage its dual reactivity, ethenesulfonyl fluoride stands out as a uniquely powerful reagent.

The choice of a SuFEx hub is a critical experimental parameter. By understanding the electronic effects of substituents on the reactivity of sulfonyl fluorides, researchers can make informed decisions to optimize their synthetic strategies and accelerate their research and development efforts.

References

Sources

In Vivo Efficacy Comparison of 4-(Methylamino)benzene-1-sulfonyl Fluoride Derivatives: A Guide for Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary & Strategic Context

The landscape of drug discovery has experienced a renaissance in targeted covalent inhibitors (TCIs), driven largely by the advent of Sulfur Fluoride Exchange (SuFEx) chemistry. While traditional serine protease inhibitors like PMSF and AEBSF have long relied on highly reactive sulfonyl fluorides, their utility is often restricted to in vitro applications due to poor pharmacokinetic profiles.

This guide provides a comprehensive, objective comparison of 4-(Methylamino)benzene-1-sulfonyl fluoride (4-MABSF) derivatives against classical alternatives. By leveraging the para-methylamino group as both an electronic tuning element and a synthetic handle, 4-MABSF derivatives offer a privileged scaffold for designing highly selective, in vivo-compatible covalent probes.

Mechanistic Causality: Why 4-MABSF?

To understand the in vivo superiority of 4-MABSF derivatives, we must examine the causality behind their chemical stability and reactivity.

Traditional sulfonyl fluorides like PMSF (phenylmethanesulfonyl fluoride) are highly electrophilic but suffer from rapid aqueous hydrolysis (half-life < 1 hour at pH 7.4), rendering them useless for systemic in vivo dosing. Conversely, AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride) exhibits improved aqueous stability but requires massive doses to achieve efficacy, often resulting in off-target toxicity and biphasic cellular responses. For example, AEBSF has been shown to act as a pro-oxidant at low concentrations while only achieving target inhibition at high micromolar to millimolar ranges (IC50 ~300 - 1200 µM)[1].

The2[2] scaffold solves this through electronic tuning . The electron-donating nature of the secondary amine dampens the electrophilicity of the -SO2F group. This makes the warhead virtually inert to water and ubiquitous biological nucleophiles (like glutathione) during systemic circulation[3]. Reactivity is only triggered via proximity-driven activation —when the attached targeting ligand binds to its specific protein target, the sulfonyl fluoride is forced into a precise geometry with a context-activated nucleophile (such as a specific Tyrosine, Serine, or Lysine), facilitating rapid fluoride elimination and covalent bond formation[4].

G A 4-MABSF Derivative (SuFEx Warhead) C Proximity-Driven Activation A->C Affinity Binding B Target Protein (Active Site Nucleophile) B->C Contextual Match D Covalent Sulfonylation (Irreversible Binding) C->D Fluoride Elimination E In Vivo Efficacy (Signaling Blockade) D->E Target Inactivation

Fig 1. SuFEx-mediated covalent target engagement pathway of 4-MABSF derivatives.

Quantitative Efficacy Comparison

The following table synthesizes the pharmacokinetic and pharmacodynamic profiles of 4-MABSF derivatives compared to classical sulfonyl fluorides. The data highlights the transition from non-specific reactivity to targeted in vivo efficacy.

Compound ClassAqueous Half-life (pH 7.4)Typical In Vivo DoseTarget Engagement (IC50)Primary Toxicity / Off-target Profile
PMSF < 1 hourN/A (Too unstable)> 1 mMHigh (Non-specific acylation, rapid degradation)
AEBSF (Pefabloc) ~ 5-8 hours10 - 50 mg/kg300 - 1200 µMModerate (Biphasic ROS response, broad protease inhibition)
4-MABSF Derivatives > 24 hours1 - 10 mg/kg1 - 50 nMLow (Proximity-driven only, highly selective)

Note: 4-MABSF derivative data assumes conjugation to a high-affinity targeting ligand (Kd < 100 nM).

Experimental Protocols: Self-Validating In Vivo Target Engagement

To objectively measure the in vivo efficacy of a 4-MABSF derivative, one must prove that the drug not only reaches the target tissue but also covalently modifies the intended protein without widespread off-target labeling. We utilize a Competition Activity-Based Protein Profiling (ABPP) workflow. This protocol is a self-validating system: the inclusion of a vehicle control establishes baseline labeling, while pre-dosing with a reversible inhibitor confirms active-site specificity.

Step-by-Step Methodology: Competition ABPP Workflow

Phase 1: In Vivo Dosing and Tissue Harvest

  • Animal Grouping : Divide subjects (e.g., BALB/c mice) into three cohorts: Vehicle, 4-MABSF Derivative (e.g., 5 mg/kg, IV), and Reversible Competitor + 4-MABSF Derivative.

  • Administration : Administer compounds. Allow 4 to 12 hours for systemic circulation, tissue penetration, and covalent target engagement.

  • Harvest : Euthanize animals and rapidly excise the target tissue (e.g., tumor xenograft). Snap-freeze in liquid nitrogen to halt all biochemical processes.

Phase 2: Proteome Extraction and Normalization 4. Lysis : Homogenize tissue in ice-cold PBS containing 0.1% NP-40. Crucial Causality Step: Do not add AEBSF or PMSF to the lysis buffer to prevent protease degradation, as these will chemically compete with the analytical probes and completely confound your target occupancy results[1]. 5. Clarification : Centrifuge at 14,000 × g for 30 minutes at 4°C. Collect the supernatant and normalize protein concentration to 2.0 mg/mL using a BCA assay.

Phase 3: Click-Chemistry Labeling and Quantification 6. Probe Incubation : Treat the normalized lysates with a broad-spectrum alkyne-tagged sulfonyl fluoride probe (10 µM) for 1 hour at room temperature. This probe will label all unoccupied target sites[4]. 7. CuAAC Reaction : Add the Click-chemistry master mix (1 mM CuSO4, 1 mM TCEP, 100 µM TBTA, and 50 µM Azide-Rhodamine). React for 1 hour in the dark. 8. Analysis : Resolve proteins via SDS-PAGE. Image the gel using a fluorescence scanner. 9. Validation : A successful 4-MABSF derivative will show a distinct loss of fluorescence at the target protein's molecular weight compared to the vehicle, indicating successful in vivo covalent occupancy.

Workflow Step1 1. In Vivo Dosing (Vehicle vs 4-MABSF) Step2 2. Tissue Harvest & Proteome Extraction Step1->Step2 4-24h Post-Dose Step3 3. Click-Chemistry (Fluorophore Attachment) Step2->Step3 Lysis & Normalization Step4 4. SDS-PAGE & In-Gel Fluorescence Step3->Step4 CuAAC Reaction Step5 5. Target Occupancy Quantification Step4->Step5 Densitometry

Fig 2. Step-by-step Activity-Based Protein Profiling (ABPP) workflow for in vivo target occupancy.

Conclusion

The transition from broad-spectrum protease inhibitors to precision SuFEx warheads marks a critical evolution in chemical biology. 4-(Methylamino)benzene-1-sulfonyl fluoride derivatives provide an optimal balance of aqueous stability and proximity-driven reactivity. By utilizing the protocols and comparative data outlined above, drug development professionals can confidently validate the in vivo target engagement of these advanced covalent architectures.

References

  • Benchchem. "4-(Methylamino)benzene-1-sulfonyl fluoride".
  • Comparative pharmacology of chemically distinct NADPH oxidase inhibitors. PMC - NIH.
  • Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology.
  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collabor

Sources

Orthogonal Validation of 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride Binding Sites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As covalent drug discovery shifts from highly reactive electrophiles to proximity-driven warheads, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a cornerstone for targeting non-cysteine residues. Among these next-generation probes, 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride (MABSF-HCl) offers a highly tunable, stable alternative to classical sulfonyl fluorides.

However, because SuFEx probes can theoretically react with multiple nucleophiles (Ser, Thr, Tyr, Lys, His), identifying a binding site via mass spectrometry (MS) alone is insufficient. High local concentrations during cell lysis or MS-induced artifacts can lead to false-positive site assignments. As a Senior Application Scientist, I mandate a multi-tiered, self-validating approach. This guide objectively compares MABSF-HCl against legacy alternatives and provides a definitive, causality-driven workflow for the orthogonal validation of its binding sites.

The Chemistry & Causality of MABSF-HCl Binding

To validate a probe, one must first understand the thermodynamic and kinetic drivers of its reactivity. Legacy sulfonyl fluorides like PMSF (Phenylmethanesulfonyl fluoride) are highly electrophilic, leading to rapid aqueous hydrolysis and indiscriminate labeling. AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride) improves aqueous stability but often acts as a broad-spectrum serine protease inhibitor due to its protonated aliphatic amine, which drives non-specific electrostatic interactions.

MABSF-HCl solves these issues through electronic tuning. The methylamino group directly attached to the benzene ring acts as an electron-donating group via resonance. This dampens the electrophilicity of the sulfur(VI) center, rendering the probe nearly inert in aqueous buffer. Reactivity is only triggered via proximity-driven SuFEx activation [1]. The probe must bind to a specific protein pocket where a local hydrogen-bond donor (e.g., a backbone amide or an adjacent acidic residue) stabilizes the fluoride leaving group, while a precisely oriented nucleophile (e.g., Tyrosine or Lysine) attacks the sulfur center [2].

Because this reaction is entirely dependent on the native 3D fold of the protein, orthogonal validation must confirm that the binding event observed in MS actually occurs in the folded, physiological state.

Comparative Performance Data

The table below summarizes the biophysical and reactive profiles of MABSF-HCl compared to legacy alternatives, highlighting why orthogonal validation is specifically required for SuFEx probes.

ParameterPMSFAEBSFMABSF-HCl
Aqueous Half-Life (pH 7.4) < 1 hour~5-8 hours> 12 hours
Primary Target Residues SerineSerineSer, Tyr, Lys, Thr
Reactivity Mechanism High intrinsic electrophilicityModerate electrophilicityProximity-driven SuFEx
Cell Permeability High (but degrades rapidly)ModerateHigh (stable in media)
Off-Target Toxicity HighModerate to HighLow (Context-dependent)
Validation Requirement Low (Pan-reactive)ModerateCritical (Fold-dependent)

Orthogonal Validation Workflow

To eliminate false positives generated during chemoproteomic target identification (e.g., Activity-Based Protein Profiling, ABPP), we utilize a closed-loop validation system. Target engagement is first verified in the native cellular environment using Thermal Proteome Profiling (TPP) [3]. Once the target is confirmed, site-directed mutagenesis coupled with biochemical assays proves the functional necessity of the specific residue.

Workflow A 1. Competitive ABPP (Target Identification) B 2. Thermal Proteome Profiling (Native State Validation) A->B Candidate Targets C 3. Site-Directed Mutagenesis (Residue Confirmation) B->C Confirmed Target Engagement D 4. Fluorescence Polarization (Functional Assay) C->D Purified WT vs Mutant E 5. X-Ray Crystallography (Atomic Resolution) D->E Validated Mechanism

Fig 1: Multi-tiered orthogonal validation workflow for SuFEx covalent probes.

Step-by-Step Experimental Protocols

The following protocols form a self-validating system. Protocol 1 identifies the putative binding site. Protocol 2 ensures the binding occurs in living cells (ruling out post-lysis artifacts). Protocol 3 definitively proves the causality of the specific amino acid in the binding event.

Protocol 1: Target & Site Identification via Competitive ABPP

Causality: MABSF-HCl lacks a bioorthogonal handle (like an alkyne). Therefore, we use it as a competitor against a broad-spectrum, alkyne-tagged SuFEx probe (e.g., XO44) to map the exact residues it shields from labeling [4].

  • Cell Treatment: Culture target cells (e.g., HEK293T) to 80% confluency. Treat with vehicle (DMSO) or 10 µM MABSF-HCl for 2 hours at 37°C.

  • Probe Labeling: Add 5 µM of the alkyne-tagged SuFEx probe directly to the media for an additional 1 hour.

  • Lysis & Click Chemistry: Harvest and lyse cells in 1% NP-40 buffer. Perform CuAAC (Click) chemistry to attach a biotin-azide tag to the alkyne probe.

  • Enrichment & Digestion: Enrich labeled proteins using streptavidin agarose. Perform on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze peptides via high-resolution mass spectrometry. Validation metric: A true MABSF-HCl binding site will show a >5-fold reduction in spectral counts for the specific SuFEx-modified peptide in the treated group compared to the vehicle.

Protocol 2: Native State Validation via Thermal Proteome Profiling (TPP)

Causality: Covalent modification by MABSF-HCl alters the thermodynamic stability of the target protein. TPP measures this shift ( ΔTm​ ) in intact cells, proving that the SuFEx reaction occurred while the protein was in its native, folded state [3].

  • In Vivo Engagement: Treat live cells with 10 µM MABSF-HCl or DMSO for 2 hours.

  • Thermal Aliquoting: Harvest cells, resuspend in PBS, and divide into 10 equal aliquots.

  • Heat Gradient: Subject each aliquot to a distinct temperature (ranging from 37°C to 67°C) for exactly 3 minutes using a gradient thermocycler, followed by 3 minutes at room temperature.

  • Aggregate Clearance: Lyse cells via freeze-thaw cycles. Ultracentrifuge at 100,000 x g for 20 minutes to pellet denatured/aggregated proteins.

  • Quantification: Digest the soluble fractions, label with Tandem Mass Tags (TMT-10plex), and analyze via LC-MS/MS.

  • Data Interpretation: Generate melt curves. A significant thermal shift ( ΔTm​>2°C ) confirms direct, native-state target engagement.

Protocol 3: Causality Confirmation via Site-Directed Mutagenesis & FP

Causality: If MS identified Tyrosine-114 as the binding site, mutating it to Phenylalanine (Y114F) removes the nucleophilic hydroxyl group. If MABSF-HCl binding is completely abolished in the mutant, Y114 is definitively validated as the covalent attachment point.

  • Mutagenesis: Generate a Y114F (or relevant Ser/Lys to Ala) mutant of the target protein using PCR-based site-directed mutagenesis.

  • Expression & Purification: Express both Wild-Type (WT) and Mutant proteins in E. coli or insect cells and purify via Ni-NTA affinity chromatography.

  • Fluorescence Polarization (FP) Assay:

    • Incubate 100 nM of WT or Mutant protein with a fluorescently labeled non-covalent tracer known to bind the same pocket.

    • Titrate MABSF-HCl (1 nM to 100 µM) into the assay.

  • Readout: Measure FP (mP) after 2 hours.

    • WT Protein: MABSF-HCl will covalently bind and displace the tracer, resulting in a dose-dependent drop in polarization (calculable IC50​ ).

    • Mutant Protein: The absence of the nucleophile prevents SuFEx reactivity. The IC50​ will shift rightward by >100-fold, definitively validating the binding site.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Angewandte Chemie International Edition URL:[Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome Journal of the American Chemical Society URL:[Link]

  • Tracking cancer drugs in living cells by thermal profiling of the proteome Science URL:[Link]

  • Reactive chemistry for covalent probe and therapeutic development Nature Reviews Chemistry URL:[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As researchers dedicated to advancing drug development, our work is predicated on precision, safety, and a deep understanding of the chemical reagents we handle. 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride is a valuable tool, but its lifecycle in the laboratory does not end when an experiment is complete. Its proper disposal is a critical, non-negotiable aspect of our professional responsibility, ensuring the safety of our colleagues, the integrity of our facilities, and the protection of our environment.

This guide moves beyond a simple checklist. It provides a comprehensive operational and disposal plan rooted in the fundamental chemical principles of the compound. By understanding the "why" behind each step, we can build a culture of safety that is both intelligent and self-validating.

Hazard Profile and Core Safety Principles

4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride is not a benign substance. Its reactivity is key to its utility as an inhibitor, but it also defines its hazard profile. The molecule is classified as a corrosive solid that causes severe skin burns and eye damage.[1][2][3] It is also moisture-sensitive, a critical consideration for both storage and disposal.[4]

The primary directive for disposal is unequivocal: this compound must be treated as hazardous waste. [2][5] Under no circumstances should it be disposed of in the regular trash or down the drain.[5][6][7] Doing so violates regulatory standards and poses a significant risk of environmental contamination and potential chemical reactions within the plumbing infrastructure.[6]

Hazard ClassificationDescriptionPrimary Safety Precaution
Skin Corrosion/Irritation (Category 1B) Causes severe skin burns upon contact.[1]Always wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Remove contaminated clothing immediately.[8]
Serious Eye Damage (Category 1) Causes severe, potentially irreversible eye damage.[1]Wear safety goggles or a face shield.
Moisture Sensitive Reacts with moisture, which can affect its stability.[4]Store in a tightly sealed container in a dry environment. Minimize exposure to air during handling and disposal.
Corrosive Solid (UN 3261) As an acidic organic solid, it can damage materials it contacts.Use compatible containers (e.g., glass, polyethylene) for waste collection.[9]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to managing the disposal of 4-(methylamino)benzene-1-sulfonyl fluoride hydrochloride in all its forms, from pure solid to dilute solutions and contaminated labware.

Step 1: Waste Characterization and Segregation

Proper disposal begins with correct identification and segregation at the point of generation. Never mix this waste with other chemical waste streams. This is crucial to prevent unintended and potentially hazardous reactions.

  • Solid Waste: Unused or expired solid 4-(methylamino)benzene-1-sulfonyl fluoride hydrochloride.

  • Liquid Waste: Solutions containing the compound. This includes stock solutions, experimental reaction mixtures, and the first rinsate from cleaning contaminated glassware.

  • Contaminated Labware: Items such as pipette tips, weigh boats, and gloves that have come into direct contact with the compound.

Segregate this waste stream from incompatible materials, particularly strong bases and oxidizing agents, to prevent exothermic or violent reactions.[5][10]

Step 2: Waste Collection and Containment

All waste containing this compound must be collected in designated, properly labeled hazardous waste containers.[5][6]

  • Select a Compatible Container: Use a chemically resistant container with a secure, screw-on cap.[5] Glass or high-density polyethylene (HDPE) containers are appropriate. Ensure the container is free from damage and clean before use.[6]

  • Label the Container Clearly: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The full chemical name: "4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride"

    • The CAS Number: "30827-99-7"[5]

    • An accurate list of all contents, including solvents and their approximate percentages.

    • The relevant hazard pictograms (e.g., Corrosive).

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[9] This minimizes exposure to moisture and prevents the release of vapors.

Step 3: Decontamination and Disposal of Empty Containers

An "empty" container of a hazardous chemical is not considered non-hazardous until it has been properly decontaminated.[9]

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water, if appropriate for the subsequent waste stream, or another solvent in which the compound is soluble) three times.

  • Collect the Rinsate: The first rinse is highly contaminated and must be collected as hazardous liquid waste. Subsequent rinses should also be collected as hazardous waste.[5]

  • Deface the Label: Completely remove or obliterate the original manufacturer's label.

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the appropriate glass or plastic recycling bin, in accordance with your institution's policies.[10]

Step 4: Storage and Professional Disposal

Accumulated hazardous waste must be stored safely pending pickup by a certified disposal company.

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials.[5]

  • Secondary Containment: Place liquid waste containers within a larger, chemically resistant secondary containment bin to contain any potential leaks.[11]

  • Arrange for Pickup: Do not allow hazardous waste to accumulate. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5] They are trained and equipped to handle the transport and final disposal in compliance with all regulatory standards, including those set by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[6]

Visualizing the Disposal Process

To ensure clarity and procedural consistency, the following diagrams outline the decision-making and workflow for proper disposal.

DisposalWorkflow cluster_generation Waste Generation Point cluster_protocol Disposal Protocol cluster_final Final Disposition gen Experiment Complete: Waste Generated char Step 1: Characterize Waste (Solid, Liquid, Contaminated Labware) gen->char seg Step 2: Segregate Waste (Keep separate from other chemicals) char->seg coll Step 3: Collect in Labeled, Compatible Container seg->coll store Step 4: Store in Designated Satellite Accumulation Area coll->store ehs Step 5: Contact EHS for Pickup store->ehs disp Professional Disposal (Licensed Contractor) ehs->disp

Caption: High-level workflow for the disposal of 4-(methylamino)benzene-1-sulfonyl fluoride hydrochloride.

WasteDecisionTree cluster_waste_type What is the waste form? cluster_actions Disposal Actions start Waste Generated q_waste_type Waste Form? start->q_waste_type solid Solid Residue q_waste_type->solid Solid liquid Aqueous/Solvent Solution q_waste_type->liquid Liquid labware Contaminated Labware (Gloves, Tips, etc.) q_waste_type->labware Labware solid_action Collect in labeled 'Solid Hazardous Waste' container. Do not mix. solid->solid_action liquid_action Collect in labeled 'Liquid Hazardous Waste' container. List all components. liquid->liquid_action labware_action Place in a designated, sealed bag or container for 'Solid Contaminated Waste'. labware->labware_action final_disposal Store in Satellite Area. Contact EHS for disposal. solid_action->final_disposal liquid_action->final_disposal labware_action->final_disposal

Sources

Mastering Safety: A Comprehensive Guide to Handling 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and development, the safe handling of reactive chemical reagents is paramount. This guide provides an in-depth, experience-driven framework for the safe use of 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride, a compound class known for its utility in chemical synthesis and as a probe for biological systems. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use our products effectively but to do so with the highest degree of safety, ensuring the integrity of your research and the well-being of your team.

Hazard Analysis: Understanding the "Why" Behind the Precautions

4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride is a corrosive solid that can cause severe skin burns and serious eye damage.[1][2][3] The primary hazards stem from its reactivity, particularly the sulfonyl fluoride moiety, and its acidic nature as a hydrochloride salt. Upon contact with moisture, it can hydrolyze, potentially releasing hydrofluoric acid and hydrochloric acid, both of which are highly corrosive. Inhalation of the dust can cause respiratory irritation.[2] Therefore, all handling procedures must be designed to prevent contact with skin, eyes, and mucous membranes, and to minimize the generation of airborne dust.

Key Hazards at a Glance:

Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCategory 1B/1C: Causes severe skin burns.[1][3]
Serious Eye Damage/IrritationCategory 1: Causes serious eye damage.[1][2][3]
Acute Toxicity (Inhalation)Potential for respiratory tract irritation.[2]
ReactivityMoisture sensitive; reacts with water and strong bases.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride. The selection of appropriate PPE is not merely a checklist item but a critical component of a comprehensive safety strategy.

Core PPE Ensemble:
  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are suitable for handling the solid. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended for extended handling periods or when manipulating solutions.[4]

  • Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are required.[1] Due to the severe corrosive nature of this compound, a full-face shield must be worn in addition to goggles, especially when weighing or transferring the solid, or when working with solutions.[4][5]

  • Body Protection: A flame-resistant laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[5]

  • Respiratory Protection: A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood, or if there is any potential for dust generation.[1] The specific type of respirator and cartridge should be determined by a qualified industrial hygienist based on a risk assessment.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Initial Assessment cluster_1 PPE Selection Assess Task Assess Handling Task Core_PPE Core PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat Assess Task->Core_PPE Handling small quantities in solution Enhanced_PPE Enhanced PPE: - Core PPE + Face Shield - Chemical Resistant Apron Assess Task->Enhanced_PPE Weighing or transferring solid Max_Protection Maximum Protection: - Enhanced PPE + Respirator Assess Task->Max_Protection Potential for dust generation or aerosolization

PPE Selection Workflow

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling ensures that safety is integrated into every stage of the experimental workflow.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

  • The storage area should be clearly labeled as containing corrosive materials.

Handling and Weighing:
  • All handling of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before use, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Use a plastic or glass scoop for transferring the solid; avoid metal spatulas which can be corroded.

  • When preparing solutions, always add the solid slowly to the solvent with stirring. Never add solvent to the solid, as this can cause splashing.

Experimental Use:
  • Conduct all reactions in a chemical fume hood.

  • Ensure that all glassware is clean and dry before use.

  • Be mindful of the reaction stoichiometry and potential for exothermic reactions, especially when using bases.

The logical flow from preparation to the completion of an experiment is depicted below.

Experimental_Workflow Start Start Prep Preparation: - Don appropriate PPE - Work in a fume hood Start->Prep Weigh Weighing: - Use non-metallic spatula - Handle with care to avoid dust Prep->Weigh Dissolve Dissolution: - Add solid to solvent slowly Weigh->Dissolve React Reaction: - Monitor for exotherms Dissolve->React Workup Work-up & Purification React->Workup End End Workup->End

Experimental Handling Workflow

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a rapid and informed response is critical to minimizing harm.

In Case of Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one to two glasses of water.[1] Seek immediate medical attention.

Spill Response:
  • Small Spills (in a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the area with a suitable cleaning agent, followed by a thorough water rinse.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Prevent entry to the area until it has been deemed safe by trained personnel.

Disposal Plan: Responsible Stewardship

Proper disposal of 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride and any contaminated materials is a critical final step in the safe handling process.

  • Unused Product and Contaminated Materials: All unused product and materials contaminated with it (e.g., gloves, absorbent materials, disposable labware) must be disposed of as hazardous waste.[1][2]

  • Waste Collection: Collect all waste in clearly labeled, sealed, and compatible containers.

  • Disposal Method: The recommended disposal method is to offer the surplus and non-recyclable material to a licensed disposal company.[4] This may involve dissolving or mixing the material with a combustible solvent and incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.

References

  • New Jersey Department of Health. (2000, May). Hazard Summary: Sulfuryl Fluoride. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Sulfuryl fluoride - IDLH. NIOSH. Retrieved from [Link]

  • SDFine. (n.d.). 4-(2-Amino Ethyl) Benzene Sulphonyl Fluoride Hydrochloride CAS No 30827-99-7. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2021, January 12). SULFURYL FLUORIDE. Retrieved from [Link]

  • Japan Society for Occupational Health. (2021, May 18). Recommendation of occupational exposure limits (2021–2022). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylmethyl sulphonyl fluoride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). AEBSF. Retrieved from [Link]

  • U.S. Department of Transportation. (2012). Emergency Response Guidebook. Retrieved from [Link]

  • G. G. G. Man, D. D. D. J. D. C. J. C. (n.d.). Intermediacy of o-Sulfonylium Arenide Ylides in the Reactions of Arenesulfonyl Derivatives with Strong Bases: Insight into the Puzzling Rearrangement of N-Arylarenesulfonamides into 2-Aminodiaryl Sulfones. The Journal of Organic Chemistry.
  • Verma, P., Kumar, S., Ojha, S., & Mishra, S. (2022, November 23). Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Letters in Drug Design & Discovery, 21(3). Bentham Science Publishers.

Sources

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